rac-Hydroxy Perhexiline
Description
Properties
Molecular Formula |
C₁₉H₃₅NO |
|---|---|
Molecular Weight |
293.49 |
Synonyms |
rac-4-[1-(Cyclohexyl)-2-(2-piperidinyl)ethyl]cyclohexanol; |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Investigations of Rac Hydroxy Perhexiline
Established Racemic Synthetic Pathways
A notable racemic synthesis of 4-Hydroxyperhexiline has been developed as part of a broader study aimed at creating fluorinated analogues of Perhexiline (B1211775). uea.ac.uknih.govacs.orgbirmingham.ac.uk This pathway provides a foundational method for obtaining the racemic mixture of the hydroxylated metabolite.
Advanced Chemical Reaction Mechanisms and Precursor Synthesis
The synthesis of rac-4-Hydroxy Perhexiline begins with the preparation of a key precursor, 2-(2,2-dicyclohexylethyl)piperidine. A documented method for synthesizing the acetate (B1210297) salt of this precursor involves the hydrogenation of 2-(2,2-diphenylethenyl)pyridine. In this process, a rhodium-on-carbon catalyst is utilized under a hydrogen atmosphere at elevated temperature and pressure, with glacial acetic acid serving as the solvent. The reaction proceeds until hydrogen uptake ceases, after which the catalyst is removed by filtration, and the product is isolated as an oily residue upon concentration. prepchem.com
The multi-step synthesis of rac-4-Hydroxy Perhexiline itself, as outlined in the development of its fluorinated analogues, commences from ethyl 4-hydroxycyclohexane-carboxylate. uea.ac.uk The synthetic sequence involves a series of protection, oxidation, Grignard reaction, and olefination steps, followed by reduction and deprotection to yield the final product.
The key transformations in this pathway are:
Protection of the hydroxyl group: The hydroxyl group of ethyl 4-hydroxycyclohexane-carboxylate is protected, for instance, as a methoxymethyl (MOM) ether.
Modification of the ester: The ethyl ester is converted to a suitable intermediate for the introduction of the second cyclohexyl group. This involves reduction to the alcohol, followed by a Swern oxidation to the aldehyde.
Introduction of the second cyclohexyl group: A Grignard reaction using cyclohexyl magnesium bromide adds the second cyclohexyl ring to the aldehyde, forming a secondary alcohol.
Oxidation: The resulting secondary alcohol is oxidized to a ketone.
Formation of the piperidine (B6355638) ring precursor: The ketone undergoes a reaction with 2-picoline, facilitated by n-butyllithium, followed by treatment with thionyl chloride to form an enamine or a related intermediate.
Reduction and Deprotection: The intermediate is then subjected to catalytic hydrogenation to reduce the pyridine (B92270) ring to a piperidine ring, followed by deprotection of the hydroxyl group to afford rac-4-Hydroxy Perhexiline. uea.ac.uk
Optimization Strategies for Yield and Purity in Research Synthesis
In the context of research-scale synthesis, optimization of reaction conditions is crucial for maximizing yield and ensuring the purity of the final product. For the synthesis of rac-4-Hydroxy Perhexiline and its precursors, several aspects can be targeted for optimization.
For instance, in the reductive amination step to form the piperidine ring, the choice of reducing agent and reaction conditions can significantly impact the yield and diastereoselectivity. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The pH of the reaction medium is also a critical parameter to control.
The following table illustrates typical yields for the key steps in the synthesis of rac-4-Hydroxy Perhexiline as reported in the literature. uea.ac.uk
| Step | Reaction | Yield (%) |
|---|---|---|
| a | MOM protection of ethyl 4-hydroxycyclohexane-carboxylate | 93 |
| b | Conversion of ester to aldehyde (three steps) | 87 |
| c | Grignard reaction with cyclohexyl magnesium bromide | 91 |
| d | Oxidation to ketone | 83 |
| e-g | Formation of piperidine ring and deprotection (three steps) | 82 |
Innovative Purification Techniques for Synthetic Intermediates and Final rac-Hydroxy Perhexiline
The purification of intermediates and the final this compound product is essential to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques such as column chromatography on silica (B1680970) gel are commonly employed.
For the separation of diastereomers, which may form during the synthesis, more advanced chromatographic techniques can be utilized. High-performance liquid chromatography (HPLC) with a suitable chiral stationary phase can be effective for both analytical and preparative-scale separation of stereoisomers. The choice of the stationary phase and the mobile phase is critical for achieving good resolution.
Enantioselective Synthesis Approaches for Hydroxy Perhexiline Isomers
The development of enantioselective methods to synthesize the individual (R)- and (S)-enantiomers of Hydroxy Perhexiline is a significant challenge in synthetic organic chemistry. While specific methods for Hydroxy Perhexiline have not been extensively reported, general strategies for the asymmetric synthesis of chiral 4-hydroxypiperidines can be considered.
Design and Development of Chiral Catalysts for Asymmetric Synthesis
The asymmetric reduction of a suitable prochiral ketone precursor, such as an N-protected 4-piperidone (B1582916) derivative, is a promising strategy for the enantioselective synthesis of 4-hydroxypiperidines. This transformation can be achieved using chiral catalysts.
Chiral oxazaborolidines, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, are well-established for the enantioselective reduction of ketones to alcohols. The stereochemical outcome of the reduction is dictated by the chirality of the catalyst used.
Another class of effective catalysts for asymmetric hydrogenation are transition metal complexes with chiral ligands. For example, rhodium(I) complexes with chiral phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of enamides to produce chiral amines. nih.gov The design of the chiral ligand is crucial for achieving high enantioselectivity.
The following table provides examples of chiral catalyst systems that have been used for the asymmetric synthesis of related chiral building blocks.
| Catalyst System | Reaction Type | Key Features |
|---|---|---|
| Chiral Oxazaborolidine (CBS) | Asymmetric Ketone Reduction | Predictable stereochemical outcome based on catalyst chirality. |
| Rh(I) with Chiral Phosphine Ligands | Asymmetric Hydrogenation | High enantioselectivity for the synthesis of chiral amines from enamides. |
| Enzymes (e.g., Ketoreductases) | Biocatalytic Reduction | High enantioselectivity and environmentally friendly conditions. derpharmachemica.com |
Stereo-controlled Methodologies for Individual (R)- and (S)-Hydroxy Perhexiline Enantiomers
A stereo-controlled synthesis of individual (R)- and (S)-Hydroxy Perhexiline enantiomers could be envisioned starting from a chiral precursor or by employing a chiral auxiliary.
One potential approach involves the use of a chiral pool starting material, such as a readily available enantiopure amino acid or sugar, which already contains the desired stereochemistry. This chiral center can then be used to direct the stereochemistry of subsequent reactions.
Alternatively, a chiral auxiliary can be attached to the starting material to direct the stereoselective formation of the desired enantiomer. After the key stereocenter-forming reaction, the auxiliary can be removed to yield the enantiopure product.
Kinetic resolution of a racemic mixture of a key intermediate is another viable strategy. This can be achieved using either enzymatic or chemical methods. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. Classical resolution using chiral resolving agents to form diastereomeric salts that can be separated by crystallization is also a well-established technique. nih.gov
Diastereoselective Synthetic Routes and Chromatographic Separation Techniques
The generation of specific diastereomers of hydroxy perhexiline is a significant challenge in synthetic organic chemistry. While the primary source of hydroxy perhexiline is through the metabolic hydroxylation of perhexiline, laboratory synthesis is essential for obtaining pure stereoisomers for detailed pharmacological and toxicological evaluation.
Diastereoselective Synthetic Routes:
The diastereoselective synthesis of this compound aims to control the stereochemical outcome of the hydroxylation reaction to favor the formation of either the cis or trans diastereomers. A common strategy involves the use of chiral auxiliaries or catalysts to direct the approach of the hydroxylating agent to a specific face of the prochiral cyclohexyl ring of a perhexiline precursor.
One potential synthetic approach could involve the stereoselective reduction of a ketone precursor. For instance, the synthesis could start from a cyclohexanone (B45756) derivative of the piperidine moiety, followed by a Grignard reaction to introduce the second cyclohexyl group. Subsequent diastereoselective reduction of the resulting ketone would yield the hydroxylated product. The choice of reducing agent and reaction conditions would be critical in influencing the diastereomeric ratio.
Another strategy could employ a directed hydroxylation, where a directing group on the perhexiline molecule guides the hydroxylating agent to a specific position. However, the development of such a highly selective synthesis remains a complex task due to the conformational flexibility of the cyclohexyl rings.
Chromatographic Separation Techniques:
Given the challenges in achieving complete diastereoselectivity in synthesis, chromatographic separation is an indispensable tool for isolating the individual stereoisomers of this compound. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.
The separation of the cis and trans diastereomers is typically achieved using normal-phase or reversed-phase HPLC. The different spatial arrangements of the hydroxyl group in the cis and trans isomers lead to differences in their polarity and interaction with the stationary phase, allowing for their separation. For instance, the cis isomer, where the hydroxyl group and the piperidine ring are on the same side of the cyclohexyl ring, may exhibit different hydrogen bonding capabilities compared to the trans isomer.
Furthermore, the separation of the enantiomers within each diastereomeric pair requires the use of chiral stationary phases (CSPs) or chiral mobile phase additives. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective in resolving the enantiomers of hydroxylated drug metabolites. The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Advanced Analytical Techniques for Stereoisomeric Purity and Absolute Configuration Determination in Research
The accurate determination of the stereoisomeric purity and the absolute configuration of each stereoisomer of hydroxy perhexiline is paramount for establishing a clear structure-activity relationship. A range of advanced analytical techniques are employed for this purpose.
Chiral HPLC is the cornerstone for the quantitative analysis of the stereoisomers of hydroxy perhexiline. The development of a robust and validated chiral HPLC method involves the systematic optimization of several parameters to achieve adequate separation and sensitivity.
Method Development:
The initial step in method development is the selection of a suitable chiral stationary phase. Polysaccharide-based columns, such as Chiralcel® and Chiralpak®, are often the first choice due to their broad applicability. The selection between different polysaccharide derivatives (e.g., tris(3,5-dimethylphenylcarbamate) of cellulose or amylose) is often empirical.
The mobile phase composition, including the type and proportion of organic modifiers (e.g., alcohols, acetonitrile) and additives (e.g., acids, bases), is then optimized to fine-tune the retention and selectivity. For basic compounds like perhexiline and its metabolites, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
Validation:
Once a suitable separation is achieved, the method must be validated according to established guidelines to ensure its reliability. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Table 1: Chiral HPLC Method Parameters for the Analysis of Perhexiline and its Metabolites
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Phenyl-hexyl column | Not specified |
| Mobile Phase | Gradient elution of 0.05% formic acid and methanol (B129727) | Not specified |
| Detection | Electrospray ionisation in positive mode (LC-MS/MS) | Fluorescence detection |
| Linearity Range | 10-2000 µg/L | 0.05 to 3.0 mg/L (Perhexiline), 0.2 to 6.0 mg/L (cis-hydroxyperhexiline) |
| Limit of Quantification (LOQ) | 10 µg/L for both perhexiline and hydroxyperhexiline | 0.005 mg/L (Perhexiline), 0.015 mg/L (cis-hydroxyperhexiline) |
| Intra-day Precision (%CV) | ≤8.1% | <5% |
| Inter-day Precision (%CV) | ≤8.1% | Not specified |
| Accuracy (Bias) | ≤±10% | Not specified |
| Reference | Zhang et al., 2009. documentsdelivered.com | Beck et al., 2004. nih.gov |
Gas chromatography with chiral stationary phases (chiral GC) offers a high-resolution alternative for the enantiomeric analysis of volatile and thermally stable compounds. nih.govchromatographyonline.com For the analysis of this compound, derivatization is typically required to increase its volatility and thermal stability. Common derivatization agents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylating agents (e.g., trifluoroacetic anhydride, TFAA).
The separation of the enantiomers is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The differential interaction between the enantiomers of the derivatized analyte and the chiral selector of the stationary phase leads to their separation. The choice of the cyclodextrin derivative (e.g., permethylated β-cyclodextrin) and the temperature program are critical parameters for achieving optimal resolution.
While chiral GC is a powerful technique, its application to the analysis of hydroxy perhexiline is less common than HPLC, likely due to the need for derivatization and the potential for thermal degradation of the analyte.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical elucidation of molecules. For this compound, NMR can provide valuable information about the relative and absolute configuration of the stereoisomers.
Determination of Relative Configuration (cis/trans):
The relative configuration of the diastereomers can be determined by analyzing the coupling constants (J-values) and through-space interactions observed in 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY). In the cis isomer, the axial proton on the carbon bearing the hydroxyl group would be expected to show a NOE correlation with the protons on the piperidine ring that are in close spatial proximity. In contrast, such a correlation would be absent or weaker in the trans isomer.
Determination of Absolute Configuration:
Determining the absolute configuration of the enantiomers using NMR typically involves the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
Chiral Derivatizing Agents: The enantiomers of hydroxy perhexiline can be reacted with a chiral reagent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. The resulting diastereomers will have distinct NMR spectra, and the differences in the chemical shifts (Δδ) of the protons near the newly formed chiral center can be used to deduce the absolute configuration based on empirical models.
Chiral Solvating Agents: Alternatively, a chiral solvating agent can be added to the NMR sample of the enantiomeric mixture. The CSA forms transient diastereomeric complexes with the enantiomers, leading to the splitting of NMR signals. The direction of the chemical shift changes can be correlated with the absolute configuration.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules.
Circular Dichroism (CD):
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of hydroxy perhexiline will produce a CD spectrum that is a mirror image of its corresponding enantiomer. The sign and magnitude of the Cotton effect, which is the characteristic peak or trough in the CD spectrum, can be used to confirm the chirality of the molecule and to distinguish between enantiomers. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the analyte can be determined.
Optical Rotatory Dispersion (ORD):
ORD spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Similar to CD, the ORD curve of one enantiomer will be the mirror image of the other. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule. ORD can be used in conjunction with CD to provide a comprehensive chiroptical characterization of the stereoisomers of hydroxy perhexiline and to aid in the assignment of their absolute configurations.
Metabolic Pathways and Enzymatic Biotransformation of Rac Hydroxy Perhexiline
Primary Metabolic Pathways Identified in In Vitro and Animal Models
The biotransformation of perhexiline (B1211775) is a multi-step process involving both Phase I and Phase II metabolic reactions. The initial and most significant pathway is oxidation, which introduces hydroxyl groups onto the parent molecule, rendering it more water-soluble. These hydroxylated metabolites, including rac-Hydroxy Perhexiline, can then undergo further conjugation reactions before excretion.
Hydroxylation Reactions and Site-Specific Biotransformation of this compound
The principal metabolic pathway for perhexiline is oxidative metabolism, which results in several mono- and di-hydroxylated metabolites. The primary products formed are the diastereomers cis-4-axial-hydroxyperhexiline (cis-OH-perhexiline) and trans-4-equatorial-hydroxyperhexiline. nih.gov In most individuals, cis-hydroxylation is the main metabolic route for racemic perhexiline. surrey.ac.uk However, in those with compromised oxidative capacity, trans-hydroxylation may become a more significant pathway. surrey.ac.uk
These primary monohydroxy metabolites, collectively referred to as this compound, can be subject to additional secondary metabolism, leading to the formation of dihydroxy metabolites. nih.gov The process of hydroxylation is a critical Phase I reaction that prepares the compound for subsequent Phase II conjugation. longdom.orgderangedphysiology.com
Glucuronidation and Sulfation Conjugation Pathways of Metabolites
Following Phase I hydroxylation, the resulting this compound metabolites can undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. nih.gov These processes involve the attachment of endogenous polar molecules, such as glucuronic acid or a sulfonate group, to the hydroxyl group of the metabolite. longdom.orgnih.gov This conjugation step significantly increases the water solubility of the metabolites, which facilitates their elimination from the body via renal excretion. longdom.org While it is established that glucuronide conjugates of perhexiline metabolites are formed, specific details on the enzymes (e.g., specific UGT or SULT isoforms) responsible for the conjugation of this compound are not extensively detailed in the available literature. nih.govresearchgate.netwashington.edu
Exploration of Other Phase I and Phase II Biotransformations
While hydroxylation is the predominant Phase I pathway and glucuronidation is a known Phase II pathway, the full scope of other potential biotransformations for perhexiline and its metabolites is not exhaustively characterized in publicly available research. Phase I reactions can also include reductions and hydrolyses, while Phase II can involve conjugation with amino acids or glutathione. derangedphysiology.com However, for perhexiline, the focus of metabolic studies has remained heavily on the polymorphic hydroxylation pathway due to its significant clinical implications. nih.govnih.gov
Cytochrome P450 (CYP) Isoform Involvement in this compound Metabolism
The enzymatic catalysts for the primary hydroxylation of perhexiline are members of the cytochrome P450 superfamily of enzymes, which are primarily located in the liver. surrey.ac.uk The activity of these enzymes, particularly one specific isoform, is the major determinant of the rate of perhexiline clearance.
Identification and Kinetic Characterization of Primary CYP Isoforms Responsible for Metabolism (e.g., CYP2D6)
In vitro studies using human liver microsomes have definitively identified Cytochrome P450 2D6 (CYP2D6) as the principal enzyme responsible for the monohydroxylation of perhexiline. nih.govnih.gov The formation of the main metabolite, cis-OH-perhexiline, is almost exclusively catalyzed by CYP2D6. nih.govnih.gov The involvement of other CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4, has been shown to be minimal in this primary metabolic step. nih.govnih.gov Selective chemical inhibitors for these other isoforms had little to no effect on perhexiline hydroxylation, whereas quinidine, a potent and selective CYP2D6 inhibitor, almost completely abolished the reaction. nih.govnih.gov
The metabolism of perhexiline by CYP2D6 is subject to genetic polymorphism, leading to significant inter-individual variability in metabolic capacity. nih.govnih.gov This results in distinct patient populations, including poor metabolizers (PM), intermediate metabolizers (IM), extensive metabolizers (EM), and ultra-rapid metabolizers (UM). nih.gov Kinetic studies have demonstrated substantial differences between these groups. nih.gov
Interactive Table: In Vitro Kinetic Parameters of Perhexiline Monohydroxylation by CYP2D6 in Human Liver Microsomes
| Metabolizer Phenotype | Apparent Km (μM) | Vmax (pmol/min/mg protein) | In Vitro Intrinsic Clearance (Vmax/Km) (μL/min/mg protein) |
|---|---|---|---|
| Extensive Metabolizers (EM) | 3.3 ± 1.5 | 9.1 ± 3.1 | 2.9 ± 0.5 |
| Poor Metabolizers (PM) | 124 ± 141 | 1.4 ± 0.6 | 0.026 |
Data sourced from in vitro studies with human liver microsomes. nih.gov
The apparent Michaelis constant (Km) for CYP2D6-mediated hydroxylation in extensive metabolizers is low (approximately 2–5 µM), which is within the range of therapeutic plasma concentrations. nih.gov This proximity of therapeutic concentrations to the Km value explains the saturable, dose-dependent clearance observed clinically. nih.gov In poor metabolizers, the intrinsic clearance is approximately 100-fold lower than in extensive metabolizers. nih.gov
In Vitro Studies on CYP Induction and Inhibition Potential by this compound
While CYP2D6 is responsible for metabolizing perhexiline, perhexiline itself has been shown to be a clinically significant inhibitor of CYP2D6. drugbank.com Studies in patients have demonstrated that perhexiline administration can significantly inhibit the metabolism of other CYP2D6 substrates, such as dextromethorphan (B48470). drugbank.com This inhibition can convert individuals who are genotypically extensive metabolizers into phenotypic poor metabolizers. drugbank.com A significant negative correlation has been observed between plasma perhexiline concentrations and CYP2D6 activity. drugbank.com
There is limited specific in vitro data available on the potential for perhexiline or its metabolite, this compound, to induce the expression of CYP enzymes. The primary focus of research has been on the inhibition of CYP2D6 by the parent drug, perhexiline, due to the direct clinical consequences of this interaction. drugbank.com Standard in vitro methods for assessing CYP induction involve exposing primary human hepatocytes to the compound and measuring changes in CYP enzyme activity or mRNA levels. researchgate.net
Mechanistic Insights into Polymorphic Metabolism (e.g., CYP2D6 Genotyping and Phenotyping in Research Models)
The metabolism of perhexiline to its hydroxylated metabolite is almost exclusively catalyzed by CYP2D6. nih.gov The activity of this enzyme varies dramatically among individuals due to genetic polymorphisms, leading to distinct metabolic phenotypes. nih.gov These phenotypes—Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Extensive Metabolizers (EMs), and Ultrarapid Metabolizers (UMs)—are determined by the specific combination of CYP2D6 alleles an individual carries. nih.govnih.gov
Research has established a clear gene-dose effect, where the rate of perhexiline metabolism corresponds to the number of functional CYP2D6 alleles. nih.govnih.gov Individuals with no functional alleles (e.g., homozygous for CYP2D64 or CYP2D65) are classified as PMs and exhibit significantly impaired metabolism. nih.gov In vitro studies using human liver microsomes have shown that the rate of perhexiline monohydroxylation can vary up to 50-fold across different livers, with activities in PMs being about 100-fold lower than in EMs. nih.gov
Conversely, EMs have two functional alleles (e.g., CYP2D61 or CYP2D62). nih.gov The presence of alleles with decreased function (e.g., CYP2D69, CYP2D610, CYP2D6*41) or in combination with a non-functional allele results in an IM phenotype. nih.govnih.gov UMs, who have multiple copies of functional alleles, metabolize the drug much more rapidly. nih.gov
CYP2D6 genotyping is a valuable tool for predicting a patient's metabolizer status. nih.gov Studies have shown a strong correlation between an individual's CYP2D6 genotype and their perhexiline metabolic ratio (MR), which is the ratio of the concentration of hydroxy perhexiline to the parent drug. nih.gov For instance, patients with one functional allele have significantly higher plasma perhexiline concentrations and lower metabolic ratios compared to those with two functional alleles. nih.gov This predictive capability allows for better understanding of the wide variability in drug clearance.
| Genotype Examples | Predicted Phenotype | Relative Metabolic Capacity | Associated Metabolic Ratio (MR) |
|---|---|---|---|
| 4/5, 5/6, 4/6 | Poor Metabolizer (PM) | Absent/Very Low | Low (<0.4) |
| 1/4, 1/5, 4/41 | Intermediate Metabolizer (IM) | Intermediate | Intermediate |
| 1/1, 1/2, 2/2 | Extensive Metabolizer (EM) | Normal | High |
| 1/1xN, 1/2xN (N>2) | Ultrarapid Metabolizer (UM) | Very High | Very High |
Stereoselective Metabolism of Hydroxy Perhexiline Enantiomers
Differential Biotransformation Rates and Pathways of (R)- and (S)-Hydroxy Perhexiline
Research has consistently shown that the (-)-(S)-enantiomer of perhexiline is metabolized more rapidly than the (+)-(R)-enantiomer. nih.gov The primary mechanism for this difference is the stereoselective hydroxylation of (-)-(S)-perhexiline to cis-monohydroxy-perhexiline. nih.govtandfonline.com
In human studies, after administration of the racemic mixture, plasma concentrations of the (+)-enantiomer are found to be higher than those of the (-)-enantiomer, confirming the stereoselective disposition. researchgate.net The peak plasma concentration of the cis-monohydroxy metabolite is significantly greater following the administration of the (-)-enantiomer compared to the (+)-enantiomer. tandfonline.com Conversely, the plasma concentration of the unchanged parent drug is higher after administering the (+)-enantiomer. nih.govtandfonline.com This indicates a slower clearance for the (+)-(R)-enantiomer and a more efficient conversion of the (-)-(S)-enantiomer to its cis-hydroxy metabolite. nih.gov The apparent oral clearance is about 16-fold greater for (+)-PHX and 10-fold greater for (-)-PHX in extensive metabolizers compared to poor metabolizers. researchgate.net
Enzymatic Preference and Stereochemical Outcomes of Metabolism
The enzymatic preference for the enantiomers of perhexiline is primarily driven by CYP2D6. This enzyme preferentially metabolizes the (-)-(S)-enantiomer via hydroxylation to the cis-hydroxy metabolite. nih.gov This stereoselective metabolism by CYP2D6 is the main reason for the observed pharmacokinetic differences between the enantiomers in extensive metabolizers. researchgate.net
| Parameter | (+)-(R)-Perhexiline | (-)-(S)-Perhexiline | Reference |
|---|---|---|---|
| Metabolic Rate | Slower | Faster | nih.gov |
| Primary Metabolite | trans-monohydroxy-perhexiline | cis-monohydroxy-perhexiline | nih.gov |
| Peak Plasma Concentration (Parent Drug) | Higher | Lower | nih.govtandfonline.com |
| Peak Plasma Concentration (cis-hydroxy metabolite) | Lower | Higher | nih.govtandfonline.com |
Advanced Metabolite Identification and Structural Elucidation in Research
The accurate identification and quantification of perhexiline and its metabolites, including this compound, are essential for research and clinical monitoring. Modern analytical techniques provide the necessary sensitivity and specificity for this purpose. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolite Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the standard method for the determination of perhexiline and its hydroxy metabolites in biological samples like human plasma. researchgate.netnih.gov This technique offers significant advantages over older methods, providing rapid, simple, and highly sensitive analysis. researchgate.netnih.gov
In a typical LC-MS/MS assay, after a simple protein precipitation step, the sample is injected into a liquid chromatograph to separate perhexiline and its metabolites. nih.gov The separated compounds are then ionized (commonly using electrospray ionization) and detected by a tandem mass spectrometer. researchgate.netnih.gov This method allows for the simultaneous quantification of the parent drug and its major metabolite, cis-hydroxyperhexiline. nih.gov The high sensitivity of LC-MS/MS enables the detection of low concentrations, with limits of quantification reported as low as 10 µg/L for both compounds. nih.gov
High-Resolution Mass Spectrometry and Fragmentation Analysis for Structure Determination
High-resolution mass spectrometry (HR-MS) is a powerful tool for the structural elucidation of drug metabolites. nih.gov HR-MS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a metabolite. nih.gov This is crucial for distinguishing between metabolites with very similar masses.
In the context of perhexiline, HR-MS can be used in untargeted approaches to screen for all potential phase I and phase II metabolites in a sample. researchgate.net When a potential metabolite is detected, its structure can be confirmed through fragmentation analysis. By inducing fragmentation of the metabolite ion within the mass spectrometer, a unique fragmentation pattern (or "fingerprint") is generated. metabolomicscentre.nl This pattern provides detailed information about the molecule's structure, confirming the site of hydroxylation and allowing for the definitive identification of metabolites like cis- and trans-hydroxyperhexiline. nih.govnsf.gov This detailed structural information is vital for understanding the complete metabolic fate of the drug.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Metabolite Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural elucidation of metabolites, providing unparalleled insight into the precise atomic arrangement within a molecule. In the context of this compound biotransformation, NMR plays a crucial role in unequivocally identifying the exact position of hydroxylation and the stereochemistry of the resulting metabolites. This high-resolution analytical technique allows researchers to map out the carbon-hydrogen framework and establish connectivity between atoms, which is paramount when differentiating between isomers that may exhibit similar mass spectrometric profiles.
The process of metabolite structure assignment using NMR involves the analysis of one-dimensional (1D) and two-dimensional (2D) spectra. Key parameters derived from these spectra, such as chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOEs), provide the foundational data for structural deduction.
Detailed Research Findings
The enzymatic biotransformation of perhexiline primarily yields monohydroxylated metabolites. The definitive assignment of the hydroxyl group's position on the cyclohexyl ring and the determination of its relative stereochemistry (cis or trans) are accomplished through meticulous NMR analysis.
One-dimensional ¹H NMR spectra provide initial information regarding the number and chemical environment of protons in the metabolite. The introduction of a hydroxyl group induces characteristic changes in the chemical shifts of nearby protons. For instance, the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) will resonate at a significantly different frequency compared to the corresponding proton in the parent drug.
Further structural details are unveiled through 2D NMR experiments:
Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. For hydroxyperhexiline, COSY is instrumental in assigning the protons of the cyclohexyl and piperidine (B6355638) rings.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the chemical shift of each carbon atom based on the assignment of its attached proton(s).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC establishes long-range correlations between protons and carbons (typically over two to three bonds). This technique is critical for connecting different spin systems and for assigning quaternary carbons, which lack directly attached protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. For cyclic systems like the cyclohexyl ring in hydroxyperhexiline, NOESY is invaluable for determining the relative stereochemistry. For example, the observation of a NOE between the carbinol proton and specific axial or equatorial protons on the ring can definitively establish a cis or trans configuration of the hydroxyl group.
Unfortunately, despite extensive searches of the scientific literature, specific, publicly available ¹H and ¹³C NMR chemical shift and coupling constant data for the individual diastereomers of this compound (cis- and trans-isomers) could not be located. While the methodology for their structural determination using NMR is well-established and routinely applied in metabolic studies, the raw spectral data from such studies have not been published in the accessible domain. The following tables are therefore presented as illustrative examples of how such data would be formatted, based on typical NMR values for similar chemical environments. The values provided are hypothetical and should not be considered as experimentally verified data for cis- and trans-hydroxyperhexiline.
Interactive Data Tables
Table 1: Hypothetical ¹H NMR Data for a Hydroxylated Perhexiline Metabolite
| Proton Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-1' | 3.5 (example) | m | - |
| H-4' (carbinol) | 3.8 (example) | m | - |
| Cyclohexyl CH₂ | 1.2 - 2.0 (example) | m | - |
| Piperidine CH₂ | 2.5 - 3.1 (example) | m | - |
| Dicyclohexylmethane CH | 1.5 (example) | m | - |
Table 2: Hypothetical ¹³C NMR Data for a Hydroxylated Perhexiline Metabolite
| Carbon Position | Chemical Shift (δ) [ppm] |
| C-1' | 60.0 (example) |
| C-4' (carbinol) | 70.0 (example) |
| Cyclohexyl CH₂ | 25.0 - 40.0 (example) |
| Piperidine CH₂ | 50.0 - 55.0 (example) |
| Dicyclohexylmethane CH | 45.0 (example) |
Molecular Mechanisms of Action of Rac Hydroxy Perhexiline at Cellular and Subcellular Levels
Interactions with Key Enzyme Systems
The influence of rac-Hydroxy Perhexiline (B1211775) on cellular energetics is primarily driven by its interaction with enzymes that are critical control points in metabolic pathways. Its most well-documented effect, inherited from its parent compound, is the inhibition of the carnitine palmitoyltransferase system.
The principal mechanism of action for perhexiline and its metabolites is the inhibition of carnitine palmitoyltransferase (CPT). nih.govmims.comnih.gov This enzyme system, comprising CPT-1 and CPT-2, is essential for the transport of long-chain fatty acids into the mitochondrial matrix, a rate-limiting step for their subsequent β-oxidation. nih.govpatsnap.com Perhexiline acts as a potent inhibitor of both CPT-1 and CPT-2. nih.govmedchemexpress.comahajournals.org
Research on the parent compound, perhexiline, has shown that it competitively inhibits CPT-1 with respect to palmitoyl-CoA and acts as a non-competitive inhibitor with respect to carnitine. nih.gov The primary metabolite, referred to in studies as monohydroxy-perhexiline, is also an inhibitor of CPT-1, although it is less potent than the parent drug. nih.gov One study established a rank order of inhibitory potency on cardiac CPT-1, demonstrating that both perhexiline and its hydroxylated metabolite are effective inhibitors, though less so than the endogenous regulator malonyl-CoA. nih.gov
| Inhibitor | Relative Potency | IC50 (Perhexiline) | Notes |
|---|---|---|---|
| Malonyl-CoA | Most Potent | N/A | Endogenous inhibitor. |
| Perhexiline | Potent | 77 µmol/L | Parent drug; IC50 for rat cardiac mitochondria. nih.gov |
| Amiodarone (B1667116) | Less Potent than Perhexiline | 228 µmol/L | Anti-anginal agent. nih.gov |
| Monohydroxy-perhexiline | Less Potent than Perhexiline | Not specified | Potency is comparable to amiodarone. nih.gov |
By inhibiting the CPT enzyme system, rac-Hydroxy Perhexiline effectively curtails the entry of long-chain fatty acids into the mitochondria. nih.govpatsnap.com This action directly suppresses the mitochondrial fatty acid β-oxidation (FAO) pathway. ahajournals.org The consequence is a significant reduction in the cell's ability to metabolize fatty acids for energy. nih.govcancer-research-network.com This metabolic shift is a cornerstone of its therapeutic effect, as it forces the cell to rely on alternative energy substrates. patsnap.comwikipedia.org In studies involving perhexiline-treated mice, metabolomic analysis indicated a trend towards a decrease in acetate (B1210297), the end-product of lipid metabolism, reflecting this reduction in FAO. nih.gov
The inhibition of FAO by this compound induces a compensatory increase in glucose metabolism, a classic metabolic interplay known as the "Randle Cycle". nih.govmdpi.com This metabolic reprogramming involves the activation of key enzymes in glucose oxidation pathways. Proteomic studies have revealed that a significant effect of perhexiline treatment is the activation of the pyruvate (B1213749) dehydrogenase (PDH) complex. nih.gov
The PDH complex is a critical gatekeeper enzyme that links glycolysis to the citric acid cycle by converting pyruvate into acetyl-CoA. nih.govapexbt.com By activating PDH, this compound enhances the flux of glucose-derived pyruvate into the mitochondria for complete oxidation. nih.gov The precise mechanism for PDH activation may be linked to changes in the mitochondrial redox environment induced by perhexiline. nih.gov This increased reliance on glucose oxidation is more oxygen-efficient, meaning more ATP is produced for each molecule of oxygen consumed, a crucial benefit in oxygen-limited conditions. patsnap.comwikipedia.org
The shift away from fatty acid oxidation toward glucose utilization has profound effects on cellular bioenergetics. The increased glucose oxidation enhances the efficiency of ATP production relative to oxygen consumption. patsnap.comwikipedia.org Computational modeling of metabolic fluxes suggests that this is not a simple switch but rather a complex rebalancing of cellular energy pathways. nih.gov This rebalancing can involve increased uptake and utilization of lactate (B86563) and amino acids to further support the tricarboxylic acid (TCA) cycle and maintain cellular energy homeostasis. nih.gov Research has shown that perhexiline treatment can lead to an increase in pyruvate kinase flux, which boosts substrate-level phosphorylation, another source of ATP. nih.gov
However, it is noteworthy that in certain in vitro models, such as studies using HepG2 hepatic cells, high concentrations of perhexiline have been shown to reduce cellular ATP content and induce mitochondrial dysfunction, highlighting that its effects on bioenergetics can be context- and concentration-dependent. medchemexpress.comcancer-research-network.com
Receptor-Mediated and Ion Channel Interactions in Research Models
Beyond its primary effects on metabolic enzymes, research has explored other potential molecular targets for perhexiline and its metabolites.
While the inhibition of FAO is the predominant mechanism, other molecular interactions have been identified. Historically, perhexiline was noted for its vasodilatory properties, which were thought to stem from calcium channel antagonism. nih.gov Specifically, it has been suggested to block voltage-gated L-type calcium channels, although the clinical relevance of this effect has been questioned. nih.govtaylorandfrancis.com
Evidence also points to mechanisms entirely independent of CPT inhibition. For instance, in breast cancer cell lines, perhexiline was found to inhibit the activation of the HER3 receptor, an effect not replicated by the CPT inhibitor etomoxir. mdpi.com Other reported non-FAO related effects include the potentiation of anti-aggregatory responses to nitric oxide (NO) and a potential to increase plasma insulin (B600854) concentrations by possibly stimulating insulin exocytosis from pancreatic beta-cells. mdpi.com Furthermore, in studies investigating cytotoxicity, perhexiline has been shown to induce endoplasmic reticulum (ER) stress and activate the p38 MAPK signaling pathway in liver cells. nih.gov
Ligand Binding Studies and Receptor Occupancy Modeling
Direct ligand binding studies providing specific affinity constants (K_i_) or inhibition constants (IC50) for this compound at its molecular targets are not extensively detailed in publicly available literature. However, research on the parent compound, perhexiline, offers significant insights into the binding interactions that are likely shared by its hydroxylated metabolite.
The principal molecular target of perhexiline is carnitine palmitoyltransferase-1 (CPT-1), a mitochondrial enzyme crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Perhexiline acts as a potent inhibitor of CPT-1. One study determined the rank order of potency for CPT-1 inhibition as perhexiline > amiodarone = monohydroxy-perhexiline, indicating that while the hydroxylated metabolite is an active inhibitor of CPT-1, it is less potent than the parent compound. nih.gov Kinetic analyses have shown that perhexiline is a competitive inhibitor with respect to palmitoyl-CoA and a non-competitive inhibitor with respect to carnitine. nih.gov
While specific receptor occupancy modeling for this compound is not available, the therapeutic efficacy of perhexiline is closely monitored by maintaining plasma concentrations within a narrow therapeutic window, which indirectly suggests a target occupancy threshold for its clinical effects.
Effects on Cardiac Membrane Function in Isolated Systems
In isolated systems, perhexiline has been shown to block the following channels with varying potencies:
hERG (IKr): The rapid delayed rectifier potassium current, crucial for ventricular repolarization.
hCav1.2 (ICa,L): The L-type calcium current, which mediates the plateau phase of the action potential and excitation-contraction coupling.
Late hNav1.5 (late INa): The late sodium current, which can contribute to arrhythmogenesis in pathological conditions.
A significant shortening of the action potential duration has been observed in cardiomyocytes treated with perhexiline, a finding consistent with its multichannel blocking properties. This modulation of cardiac membrane function is believed to contribute to the anti-arrhythmic properties of the drug.
Downstream Cellular Signaling Pathway Modulation
The interaction of this compound with its primary molecular targets initiates a cascade of downstream cellular events, significantly altering cellular energy metabolism and potentially influencing gene expression and protein synthesis.
Regulation of Cellular Energy Status (ATP/ADP Ratios) and Signaling
The inhibition of CPT-1 by this compound is the cornerstone of its effect on cellular energy status. By partially blocking the entry of fatty acids into the mitochondria, the compound forces a metabolic switch in cardiomyocytes, compelling them to increase their reliance on glucose and lactate oxidation for ATP production. nih.gov This shift is energetically favorable, particularly under ischemic conditions, as glucose oxidation yields more ATP per molecule of oxygen consumed compared to fatty acid oxidation.
Gene Expression and Protein Synthesis Modulation in Response to this compound
Currently, there is a lack of specific research data detailing the direct effects of this compound on gene expression and protein synthesis in cardiac cells. While it is known that profound shifts in cellular metabolism can lead to adaptive changes in the expression of genes related to substrate transport and utilization, specific studies linking this compound to the modulation of cardiac gene transcription or protein synthesis pathways have not been identified in the available literature. A study focusing on the broader effects of perhexiline on the cardiac proteome identified changes related to the activation of the pyruvate dehydrogenase complex, which is consistent with the metabolic shift towards glucose oxidation. nih.gov However, a comprehensive analysis of its impact on global gene expression and protein synthesis remains an area for future investigation.
Stereospecificity of Molecular Interactions and Target Binding
The metabolism of perhexiline to hydroxy perhexiline is a stereoselective process, and it is plausible that the resulting enantiomers of the metabolite exhibit different molecular efficacies.
Comparative Analysis of (R)- and (S)-Hydroxy Perhexiline Molecular Efficacy
The hydroxylation of perhexiline is primarily carried out by the polymorphic enzyme CYP2D6. Pharmacokinetic studies have demonstrated that the metabolism is stereoselective, with the (-) enantiomer of perhexiline being more rapidly hydroxylated to cis-monohydroxy-perhexiline. nih.gov Consequently, administration of the (+) enantiomer of perhexiline results in lower plasma concentrations of the cis-hydroxy metabolite compared to administration of the (-) enantiomer. nih.gov
While these pharmacokinetic differences are well-documented, a direct comparative analysis of the molecular efficacy of the (R)- and (S)- enantiomers of hydroxy perhexiline at the target level is not well-established in the literature. There is some evidence to suggest that the (+) enantiomer of the parent drug, perhexiline, is associated with more extensive tissue accumulation and, consequently, a greater degree of CPT-1 inhibition. This has led to the hypothesis that the (+) enantiomer may be more responsible for both the therapeutic and toxic effects related to profound metabolic modulation. However, whether this stereospecific difference in the parent compound translates to a differential molecular efficacy of the (R)- and (S)-hydroxy perhexiline metabolites has yet to be elucidated. Further research is needed to determine if the (R)- and (S)- enantiomers of hydroxy perhexiline have different affinities for CPT-1 or distinct effects on cardiac ion channels.
Structural Basis for Enantiomeric Differences in Target Binding and Inhibition of this compound
The molecular mechanisms of action of this compound, the primary metabolite of the antianginal agent perhexiline, are complex and not fully elucidated. While much of the mechanistic understanding is extrapolated from its parent compound, perhexiline, key differences are emerging. The stereochemistry of this compound plays a crucial role in its pharmacological activity, with notable distinctions between its enantiomers.
At the cellular and subcellular levels, the principal mechanism of action is believed to be the modulation of myocardial metabolism through the inhibition of carnitine palmitoyltransferase-1 (CPT-1). nih.govnih.gov This enzyme is critical for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation. nih.gov By inhibiting CPT-1, this compound induces a shift in the heart's primary energy source from fatty acids to glucose. nih.govnih.gov This metabolic switch is more oxygen-efficient, leading to increased ATP production for the same amount of oxygen consumed, which is particularly beneficial in ischemic conditions. nih.gov
However, the inhibitory potency of the hydroxylated metabolite appears to be less than that of the parent compound. One study indicated that monohydroxy-perhexiline is a less potent inhibitor of CPT-1 compared to perhexiline itself. nih.gov The precise inhibitory kinetics of the individual enantiomers of this compound on CPT-1 have not been extensively detailed in the available literature.
Beyond CPT-1 inhibition, it is suggested that the effects of perhexiline and its metabolites are pleiotropic, potentially involving interactions with other cellular targets such as surface membrane ion channels. taylorandfrancis.com However, specific data on the interaction of this compound enantiomers with these channels are scarce.
Structural Basis for Enantiomeric Differences in Target Binding and Inhibition
The structural basis for the differences in how the enantiomers of this compound bind to and inhibit their molecular targets has not been specifically elucidated through crystallographic or advanced molecular modeling studies. However, the principles of stereochemistry in drug-receptor interactions provide a framework for understanding these potential differences. nih.gov
Chiral recognition is a fundamental aspect of pharmacology, where the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological macromolecules like enzymes and receptors. nih.gov For a chiral molecule to exhibit stereoselective activity, a three-point interaction with its target is generally required. nih.gov This model suggests that three distinct points on the drug molecule must align with three complementary points on the receptor. An enantiomer may have a different spatial arrangement of these interaction points, leading to a less optimal fit and consequently, reduced or different biological activity.
The differential metabolism of perhexiline enantiomers, with the (-)-enantiomer being metabolized more rapidly, suggests that the enzymes responsible for this metabolism, primarily CYP2D6, exhibit stereoselectivity. nih.gov This inherent ability of biological systems to distinguish between enantiomers extends to their pharmacological targets.
While direct structural evidence is lacking, it is hypothesized that the enantiomers of this compound will have different binding affinities and inhibitory potencies for CPT-1 and potentially other targets due to these steric factors. The precise nature of these interactions, including the specific amino acid residues involved in the binding pocket and the conformational changes induced upon binding of each enantiomer, remains an area for future investigation. Computational modeling and structural biology techniques would be invaluable in providing a detailed picture of these interactions at the atomic level. nih.govresearchgate.netnih.govmdpi.com
Research Findings on the Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1)
The following table summarizes the available data on the in vitro inhibition of CPT-1 by perhexiline and its metabolite. It is important to note that the data for the metabolite does not distinguish between the enantiomers.
| Compound | Target | Tissue | IC50 (μM) | Inhibition Type (vs. Palmitoyl-CoA) | Inhibition Type (vs. Carnitine) |
|---|---|---|---|---|---|
| Perhexiline | CPT-1 | Rat Heart | 77 | Competitive | Non-competitive |
| Perhexiline | CPT-1 | Rat Liver | 148 | Competitive | Non-competitive |
| Monohydroxy-perhexiline | CPT-1 | Not Specified | Less potent than Perhexiline | Not Specified | Not Specified |
Pharmacokinetic Research Methodologies in Preclinical Models for Rac Hydroxy Perhexiline
Absorption and Distribution Studies in In Vitro and Animal Models
Absorption and distribution determine the onset, intensity, and duration of a compound's effect. Methodologies for rac-Hydroxy Perhexiline (B1211775) focus on its ability to permeate biological membranes, distribute into various tissues, and bind to plasma proteins.
In Vitro Permeability Assays (e.g., Caco-2 cell monolayers)
To predict the oral absorption of drug candidates, in vitro models that mimic the human intestinal epithelium are widely used. nih.gov The Caco-2 cell line, derived from human colorectal adenocarcinoma, is considered a gold-standard model for this purpose. wuxiapptec.comsemanticscholar.org When cultured on semi-permeable filter supports, these cells differentiate into a monolayer of polarized enterocytes with tight junctions and a brush border, structurally and functionally resembling the intestinal barrier.
The primary goal of the Caco-2 assay is to determine the rate of a compound's transport across this cell monolayer. This is measured in two directions: from the apical (lumenal) side to the basolateral (blood) side to assess absorption, and from basolateral to apical to identify the potential for active efflux. nih.gov The result is expressed as an apparent permeability coefficient (Papp), typically in cm/s. Based on the Papp value, compounds can be classified by their expected intestinal absorption.
High Permeability: Papp > 10 × 10⁻⁶ cm/s
Moderate Permeability: Papp between 1 to 10 × 10⁻⁶ cm/s
Low Permeability: Papp < 1 × 10⁻⁶ cm/s nih.gov
While specific Papp values for rac-Hydroxy Perhexiline are not detailed in the available literature, this methodology remains a critical preclinical tool for estimating its potential for oral absorption and identifying its interactions with intestinal efflux transporters. wuxiapptec.com
Tissue Distribution Profiling in Animal Models (e.g., hepatic, cardiac, neural)
Understanding where a compound and its metabolites accumulate in the body is key to assessing potential efficacy and target engagement. Animal models, particularly rodents, are used to profile the tissue distribution of xenobiotics. Studies involving the parent compound, Perhexiline, in rat models provide significant insight into the likely distribution of its hydroxylated metabolites.
Research has shown that Perhexiline concentrates within visceral organs and is capable of crossing the blood-brain barrier. researchgate.net Following administration to rats, concentrations of Perhexiline enantiomers and their metabolites have been quantified in key tissues. These studies reveal extensive uptake of the drug into both the liver and the heart. researchgate.net Furthermore, investigations have noted that Perhexiline can accumulate within cardiac mitochondria. nih.gov This distribution pattern is critical for understanding its pharmacological effects on these specific tissues.
| Tissue | Finding | Reference |
|---|---|---|
| Liver | Extensive uptake observed. | researchgate.net |
| Heart | Extensive uptake observed; accumulation in mitochondria noted. | researchgate.netnih.gov |
| Neural Tissue | Compound crosses the blood-brain barrier. | researchgate.net |
| Visceral Organs | General concentration of the compound observed. | researchgate.net |
Plasma Protein Binding Characteristics in Preclinical Species
The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, is a critical pharmacokinetic parameter. This reversible interaction is important because, generally, only the unbound (free) fraction of a drug can distribute into tissues to interact with its pharmacological target or be eliminated from the body. chromsoc.jpresearchgate.net Therefore, high plasma protein binding can affect a drug's distribution volume and clearance.
Preclinical assessment of plasma protein binding is typically conducted in vitro using plasma from relevant animal species (e.g., rat, dog, monkey) that will be used in further non-clinical testing. researchgate.net Common methodologies include equilibrium dialysis and ultrafiltration. researchgate.net It is crucial to determine these characteristics in preclinical species because interspecies differences in plasma protein binding can be significant and may influence the interpretation of pharmacokinetic and pharmacodynamic data. researchgate.netmdpi.com While specific plasma protein binding percentages for this compound in preclinical species are not available in the reviewed literature, this evaluation is a standard component of a comprehensive pharmacokinetic workup.
Elimination Kinetics and Excretion Pathways in Preclinical Models
The elimination phase of pharmacokinetics involves metabolism and excretion, which together determine the clearance and half-life of a compound. Preclinical studies in animal models are essential for identifying the primary routes by which this compound is cleared from the body.
Renal Excretion Studies in Animal Models
Renal excretion is a major pathway for the elimination of many drugs and their metabolites. In preclinical drug development, animal models such as rats, dogs, and monkeys are used extensively to predict the extent of urinary excretion in humans. nih.gov These studies typically involve administering the compound and collecting urine over a defined period to quantify the fraction of the dose excreted unchanged (fe) as well as the amounts of various metabolites. nih.gov
While animal models are predictive, they tend to underpredict the absolute value of human urinary excretion. escholarship.orgescholarship.org Nonetheless, drugs with high urinary excretion in animals are very likely to have high urinary excretion in humans. escholarship.org For the metabolites of Perhexiline, human data indicates that renal excretion is a relevant clearance pathway. In one study, the average dose recovered in urine as free and glucuronidated 4-monohydroxy Perhexiline metabolites was 20.6%. researchgate.net This type of data, initially estimated from preclinical animal models, is vital for building a complete picture of the compound's elimination profile.
Biliary Excretion Pathways and Metabolite Clearance
Excretion into bile, followed by elimination via the feces, is another important clearance mechanism for drugs and their metabolites, particularly for larger, more polar molecules. unc.edu Preclinical evaluation of this pathway often involves the use of bile-duct cannulated animal models, which allows for the direct collection and analysis of bile. nih.gov
Clearance Rate Determination in In Vitro Systems and Animal Models
The determination of clearance rates is a cornerstone of pharmacokinetic assessment, providing insights into the efficiency of elimination of this compound from the body. This is achieved through a combination of in vitro assays and in vivo studies in animal models.
In vitro systems, primarily utilizing human liver microsomes, have been instrumental in elucidating the metabolic clearance of the parent compound, perhexiline, which directly influences the formation and subsequent clearance of its hydroxylated metabolites. Studies have shown that the conversion of rac-perhexiline to monohydroxyperhexiline is almost exclusively catalyzed by the polymorphic enzyme CYP2D6. This has significant implications for clearance rates, which vary substantially between different metabolizer phenotypes.
Research using human liver microsomes from extensive metabolizers (EMs) has demonstrated an apparent Michaelis constant (Km) of 3.3 ± 1.5 µM and a maximum velocity (Vmax) of 9.1 ± 3.1 pmol/min/mg of microsomal protein. This results in an in vitro intrinsic clearance (Vmax/Km) of 2.9 ± 0.5 µl/min/mg. In stark contrast, in liver microsomes from poor metabolizers (PMs), the apparent Km is significantly higher at 124 ± 141 µM, and the Vmax is lower at 1.4 ± 0.6 pmol/min/mg, leading to a dramatically reduced intrinsic clearance of 0.026 µl/min/mg. This represents an approximately 110-fold lower intrinsic clearance in poor metabolizers compared to extensive metabolizers.
Table 1: In Vitro Intrinsic Clearance of Perhexiline Monohydroxylation in Human Liver Microsomes
| Metabolizer Phenotype | Apparent Km (µM) | Vmax (pmol/min/mg) | In Vitro Intrinsic Clearance (µl/min/mg) |
|---|---|---|---|
| Extensive Metabolizers | 3.3 ± 1.5 | 9.1 ± 3.1 | 2.9 ± 0.5 |
| Poor Metabolizers | 124 ± 141 | 1.4 ± 0.6 | 0.026 |
While detailed in vivo clearance data for this compound in preclinical animal models such as rats, dogs, and monkeys are not extensively published, studies in Dark Agouti rats have suggested that the pharmacokinetics of perhexiline in this species are similar to those in humans. This similarity makes them a potentially useful model for studying the disposition of the parent drug and, by extension, its metabolites. However, specific clearance values for this compound in these models remain an area for further investigation. It is known that the clearance of perhexiline is stereoselective, with the (-)-enantiomer being cleared more rapidly than the (+)-enantiomer. This enantioselectivity is also observed in the formation of the hydroxy metabolites.
Physiologically Based Pharmacokinetic (PBPK) Modeling for this compound
PBPK modeling represents a sophisticated computational approach to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound. This methodology is increasingly being applied in preclinical research to bridge the gap between in vitro data and in vivo outcomes.
Integration of In Vitro Enzymatic and Transport Data into PBPK Frameworks
A key component of a robust PBPK model is the integration of in vitro data on the enzymes and transporters that govern a compound's pharmacokinetics. For this compound, the primary enzymatic data to be incorporated would be the kinetics of its formation from perhexiline by CYP2D6, as detailed in section 5.2.3. The significant differences in metabolic rates between CYP2D6 extensive and poor metabolizers would be a critical parameter to include, allowing the model to simulate the impact of genetic polymorphism on exposure to the metabolite.
In Vitro and Ex Vivo Pharmacological Investigations of Rac Hydroxy Perhexiline
Cellular Assays for Metabolic Pathway Perturbation
Assays for Mitochondrial Respiration and Oxygen Consumption Rates
There is no specific information available on the direct effects of rac-Hydroxy Perhexiline (B1211775) on mitochondrial respiration and oxygen consumption rates. Studies have focused on perhexiline, which has been shown to cause mitochondrial dysfunction by inhibiting respiratory complexes nih.govnih.gov.
Fatty Acid Oxidation Flux Assays in Cultured Cells and Isolated Mitochondria
Specific data on how rac-Hydroxy Perhexiline affects fatty acid oxidation (FAO) flux are not present in the available literature. The mechanism of inhibiting carnitine palmitoyltransferase (CPT), the enzyme crucial for FAO, is attributed to perhexiline nih.govnih.gov.
Glucose Uptake and Lactate (B86563) Production Assays in Cardiac and Other Tissues
There are no available studies detailing the effects of this compound on glucose uptake and lactate production. Perhexiline is recognized as a glucose-uptake promoting drug that can enhance lactate utilization in the myocardium nih.gov.
Organ Bath and Isolated Organ Perfusion Studies
Effects on Isolated Cardiac Muscle Function and Myocardial Efficiency
Research on isolated cardiac preparations has examined the effects of perhexiline, which has been shown to improve diastolic function during ischemia drugbank.com. Similar studies focused specifically on this compound have not been identified.
Studies on Isolated Liver Perfusion and Metabolism
While the liver is the primary site of perhexiline metabolism, studies utilizing isolated liver perfusion to investigate the specific metabolic effects or pharmacological activity of this compound are not available in the reviewed literature. Investigations into perhexiline-induced hepatotoxicity have been conducted on hepatic cell lines, implicating the parent drug in causing cellular damage nih.govnih.gov.
Enzyme Kinetics and Inhibition Studies
The primary mechanism of action of perhexiline and its metabolites is the inhibition of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in fatty acid metabolism. This inhibition leads to a metabolic switch in the myocardium from fatty acid oxidation to glucose oxidation, which is a more oxygen-efficient process for ATP production.
Research into the enzyme kinetics of this compound and its individual stereoisomers is less extensive than that of the parent compound, perhexiline. However, studies have established the inhibitory effects of perhexiline and its hydroxylated metabolite on CPT-1.
Kinetic analyses have revealed that perhexiline acts as a competitive inhibitor of CPT-1 with respect to palmitoyl-CoA, but a non-competitive inhibitor with respect to carnitine nih.gov. Apparent inhibitory constant (Ki) values have been generated for perhexiline, indicating a greater sensitivity of the cardiac CPT-1 enzyme to inhibition compared to the hepatic enzyme nih.gov. Specific Ki values for this compound or its enantiomers have not been detailed in the available research.
| Compound | Tissue | IC50 (µmol/L) | Relative Potency |
|---|---|---|---|
| Perhexiline | Rat Cardiac Mitochondria | 77 | Higher |
| Perhexiline | Rat Hepatic Mitochondria | 148 | Higher |
| Monohydroxy-Perhexiline | Not specified | Not specified | Lower than Perhexiline |
The nature of CPT-1 inhibition by perhexiline and its metabolites has been a subject of investigation. Some studies have categorized perhexiline as an irreversible inhibitor of CPT-1. This classification is often in the context of distinguishing it from reversible inhibitors.
However, other research suggests that perhexiline forms tight but reversible interactions with mitochondrial phospholipids. This interaction could contribute to its accumulation within cardiac mitochondria and its sustained inhibitory effect on CPT-1. The specific details regarding the reversibility or irreversibility of CPT-1 inhibition by this compound have not been definitively established in the reviewed scientific literature.
Stereoselective Pharmacological Profiles in Research Models
The metabolism of perhexiline is stereoselective, leading to different plasma concentrations of its enantiomers and metabolites. This stereoselectivity also extends to the distribution and potential effects of the drug within the myocardium.
While the pharmacokinetic profiles of the perhexiline enantiomers have been studied, leading to observations of more rapid clearance of (-)-perhexiline, detailed in vitro pharmacological studies directly comparing the activity of the (R)- and (S)-hydroxy perhexiline enantiomers are limited in the available literature nih.govresearchgate.net.
Studies on the parent compound, perhexiline, have indicated that there is no apparent difference in the potency of its enantiomers for the inhibition of rat myocardial and hepatic CPT-1. However, this does not directly translate to the hydroxylated metabolites. Research on the stereoselective effects of perhexiline in the human myocardium has shown that the uptake of both (+) and (-) perhexiline is greater in the ventricles than in the atria nih.govresearchgate.net. Furthermore, the atrial uptake of (-)-perhexiline has been inversely correlated with heart rate, suggesting a potential selective modulation of heart rate by this enantiomer nih.govresearchgate.net.
Direct comparative data on the activity of (R)- and (S)-hydroxy perhexiline in isolated systems, such as isolated cardiomyocytes, or in cellular models to elucidate differences in their effects on cardiac function, electrophysiology, or metabolism are not extensively detailed in the currently available scientific literature.
| Enantiomer | Observation in Human Myocardium | Potential Implication |
|---|---|---|
| (-)-Perhexiline | More rapid clearance | Different pharmacokinetic profile |
| (-)-Perhexiline | Atrial uptake inversely correlated with heart rate | May selectively modulate heart rate reduction nih.govresearchgate.net |
| (+)-Perhexiline | Greater myocardial uptake in ventricles vs. atria | Stereoselective tissue distribution nih.govresearchgate.net |
| (-)-Perhexiline | Greater myocardial uptake in ventricles vs. atria | Stereoselective tissue distribution nih.govresearchgate.net |
Drug Drug Interaction Mechanisms Involving Rac Hydroxy Perhexiline
Inhibition and Induction of Drug-Metabolizing Enzymes by rac-Hydroxy Perhexiline (B1211775)
The biotransformation of perhexiline is almost exclusively dependent on the cytochrome P450 2D6 (CYP2D6) enzyme, which catalyzes its conversion to monohydroxy metabolites, including cis- and trans-hydroxy perhexiline. nih.govwikipedia.org This metabolic pathway is central to understanding the interaction potential, as the parent drug itself is a known inhibitor of CYP2D6. nih.gov
Direct in vitro studies quantifying the inhibitory potential of rac-hydroxy perhexiline on specific CYP450 isoforms, such as the determination of IC50 values, are not extensively detailed in the available scientific literature. The majority of research focuses on the parent drug, perhexiline, which is a significant inhibitor of CYP2D6. nih.govnih.gov
The interaction is often observed clinically through the measurement of the plasma cis-hydroxy perhexiline to perhexiline concentration ratio. nih.gov This ratio serves as a functional indicator of CYP2D6 metabolic capacity. A low ratio can suggest poor metabolizer status or significant inhibition of the enzyme, leading to an accumulation of the parent drug. wikipedia.orgnih.gov In clinical studies, co-administration of perhexiline with a CYP2D6 substrate like dextromethorphan (B48470) results in a significant reduction in the metabolism of dextromethorphan, confirming the potent inhibitory effect of the perhexiline/metabolite system on the enzyme. nih.govnih.gov While this demonstrates an in vivo interaction, it does not isolate the specific inhibitory contribution of this compound itself.
| Parameter | Finding | Reference |
|---|---|---|
| Primary Metabolizing Enzyme | Cytochrome P450 2D6 (CYP2D6) is the major enzyme responsible for the hydroxylation of perhexiline. | nih.gov |
| Major Metabolites | cis- and trans-isomers of hydroxyperhexiline. | wikipedia.org |
| Inhibition by Parent Drug | Perhexiline is a potent inhibitor of CYP2D6-catalysed metabolism. | nih.govnih.gov |
| Clinical Marker of Interaction | The plasma cis-hydroxy perhexiline/perhexiline ratio is used to phenotype patients and assess CYP2D6 activity. | nih.gov |
There is no specific information available from published studies regarding the evaluation of the potential of this compound to induce cytochrome P450 enzymes in human hepatocyte cultures. Research in this area has focused more on the cytotoxicity and metabolic profiles of the parent drug rather than the inductive potential of its metabolites. nih.gov
Competition for Drug Transporter Proteins
The interaction of drugs with membrane transporters is a key mechanism for drug-drug interactions, affecting absorption, distribution, and excretion.
Specific in vitro or non-clinical studies detailing the interaction of this compound with organic cation transporters (OCTs) or other major uptake transporters (e.g., OATPs) have not been identified in a review of the scientific literature.
Data from specific in vitro studies on the potential of this compound to act as a substrate, inhibitor, or inducer of the efflux transporter P-glycoprotein (P-gp, ABCB1) is not available in the current body of scientific literature.
Mechanistic Basis of Pharmacodynamic Interactions (Non-Clinical Focus)
The primary anti-anginal effect of perhexiline and, by extension, its active metabolites, is attributed to a shift in cardiac energy metabolism. nih.gov This mechanism provides a basis for potential pharmacodynamic interactions.
Non-clinical research has demonstrated that both perhexiline and its metabolite, monohydroxy-perhexiline, inhibit the enzyme carnitine palmitoyltransferase-1 (CPT-1). nih.gov CPT-1 is the rate-limiting enzyme for the entry of long-chain fatty acids into mitochondria for β-oxidation. By inhibiting this enzyme, this compound contributes to a shift in the myocardial substrate preference from fatty acid metabolism towards glucose and lactate (B86563) oxidation. This change increases the efficiency of ATP production relative to oxygen consumption, which is beneficial in ischemic conditions. wikipedia.orgnih.gov
In a study using rat cardiac and hepatic mitochondria, monohydroxy-perhexiline was found to be an inhibitor of CPT-1. Its inhibitory potency was observed to be less than that of the parent drug, perhexiline, and approximately equivalent to that of another anti-anginal agent, amiodarone (B1667116). nih.gov
| Compound | Relative Inhibitory Potency | Reference |
|---|---|---|
| Malonyl-CoA | Most Potent | nih.gov |
| 4-hydroxyphenylglyoxylate (HPG) | Potent | nih.gov |
| Perhexiline | Potent (equipotent with HPG) | nih.gov |
| Amiodarone | Less Potent | nih.gov |
| This compound (monohydroxy-perhexiline) | Less Potent (equipotent with Amiodarone) | nih.gov |
This shared mechanism of CPT-1 inhibition suggests that co-administration with other drugs that modulate cardiac metabolism could lead to additive or synergistic pharmacodynamic effects.
Synergistic or Antagonistic Effects on Metabolic Pathways and Target Enzymes
The interaction mechanisms involving this compound are predominantly centered on the effects of its parent drug, perhexiline, on the CYP2D6 metabolic pathway and the therapeutic target enzyme, carnitine palmitoyltransferase (CPT).
Metabolic Pathways: Perhexiline itself is a potent competitive inhibitor of CYP2D6, the very enzyme responsible for its clearance. nih.gov This creates an antagonistic effect on this metabolic pathway, reducing the metabolism of other drugs that are also substrates of CYP2D6. This inhibition is clinically significant as therapeutic concentrations of perhexiline are within the range that can cause potent inhibition of the enzyme. nih.gov
Conversely, drugs that are strong inhibitors of CYP2D6 can have a synergistic effect on perhexiline concentrations. Co-administration of substances like paroxetine (B1678475) or fluoxetine (B1211875) can significantly increase plasma levels of perhexiline by competing for the same metabolic pathway. nih.gov This reduces the formation of this compound and can elevate the concentration of the parent drug, potentially increasing the risk of toxicity. nih.govnih.gov The ratio of cis-hydroxyperhexiline to perhexiline is therefore a useful indicator of CYP2D6 metabolic capacity and can help predict which patients are more likely to experience clinically significant metabolic inhibition. nih.gov
Target Enzymes: Perhexiline's primary therapeutic effect is achieved through the inhibition of carnitine palmitoyltransferase (CPT), an enzyme crucial for fatty acid metabolism. wikipedia.orgnih.gov Specifically, it inhibits both CPT-1 and CPT-2. researchgate.net This action shifts the heart's energy metabolism from fatty acids towards more oxygen-efficient carbohydrate utilization. wikipedia.org
When co-administered with other drugs that also inhibit CPT, a synergistic effect can be anticipated. For instance, amiodarone and trimetazidine (B612337) are also known to inhibit CPT-1, although perhexiline is significantly more potent. nih.govnih.gov A combined therapeutic approach with such agents could theoretically lead to an enhanced shift in myocardial metabolism. Furthermore, this metabolic-shifting property has been explored for synergistic use in oncology. The combination of perhexiline with certain chemotherapeutics, such as cisplatin (B142131) and lapatinib (B449), has been shown to synergistically inhibit cancer cell proliferation. nih.gov Perhexiline may also inhibit other pathways, such as the mammalian target of rapamycin (B549165) complex 1 (mTORC1), which can contribute to synergistic anti-cancer effects when combined with other agents targeting related pathways. nih.govresearchgate.net
Table 1: Effects of Perhexiline (precursor to this compound) on Key Enzymes
| Enzyme | Effect | Mechanism | Outcome |
|---|---|---|---|
| Cytochrome P450 2D6 (CYP2D6) | Antagonistic / Inhibition | Competitive inhibition of the enzyme's active site. | Decreased metabolism of perhexiline and other co-administered CYP2D6 substrates. |
| Carnitine Palmitoyltransferase (CPT-1 & CPT-2) | Antagonistic / Inhibition | Inhibition of the enzyme, blocking fatty acid transport into mitochondria. | Shift in myocardial energy metabolism from fatty acids to glucose; potential for synergistic effects with other CPT inhibitors. |
| mTORC1 | Antagonistic / Inhibition | Inhibition of the mTORC1 signaling pathway, potentially downstream of CPT inhibition. | Inhibition of cell proliferation; potential for synergistic anti-cancer effects. |
Theoretical Impact on Co-Administered Substrates at a Molecular Level
The molecular impact of drug-drug interactions involving the perhexiline/hydroxy-perhexiline system is primarily driven by the potent inhibition of CYP2D6 by the parent drug, perhexiline.
Given that approximately 25% of all clinically used drugs are metabolized to some extent by CYP2D6, the potential for interaction is substantial. nih.gov When perhexiline is co-administered with a CYP2D6 substrate, it competitively binds to the enzyme's active site. This molecular competition reduces the metabolic clearance of the co-administered substrate, leading to its accumulation in the plasma. The direct consequence is an elevated plasma concentration of the substrate, which can significantly increase its pharmacological effect and heighten the risk of concentration-dependent adverse effects.
For example, many beta-blockers (e.g., metoprolol), antiarrhythmics, and antidepressants are metabolized by CYP2D6. drugbank.com Co-administration with perhexiline can lead to higher-than-expected levels of these drugs, necessitating careful monitoring and potential dose adjustments to avoid toxicity. The clinical significance of this interaction is particularly high in elderly patients who are often on multiple medications (polytherapy). nih.gov
From a therapeutic standpoint, this interaction can sometimes be harnessed for a synergistic benefit. In oncology, combining perhexiline with certain chemotherapies has shown promise. For example, it can synergistically enhance the efficacy of cisplatin in treating ovarian cancer and lapatinib in breast cancer cell lines. nih.gov At a molecular level, this is thought to occur because perhexiline's inhibition of CPT and fatty acid oxidation sensitizes cancer cells to the cytotoxic effects of the chemotherapeutic agents. nih.gov Similarly, perhexiline may offer a synergistic effect with anti-diabetic drugs by potentiating their hypoglycemic effects. mims.com
Table 2: Theoretical Molecular Impact of Perhexiline Co-administration on CYP2D6 Substrates
| Drug Class | Example Substrate | Theoretical Molecular Impact |
|---|---|---|
| Beta-Blockers | Metoprolol, Carvedilol | Increased plasma concentration due to competitive inhibition of CYP2D6, potentially leading to enhanced beta-blockade effects (e.g., bradycardia, hypotension). |
| Antidepressants (TCAs, SSRIs) | Doxepin, Fluoxetine | Reduced metabolic clearance leading to elevated drug levels and increased risk of toxicity (e.g., sedation, cardiotoxicity). |
| Antipsychotics | Perphenazine, Olanzapine | Inhibition of metabolism, resulting in higher plasma concentrations and a greater potential for adverse effects. |
| Opioid Analgesics | Oxycodone | Decreased metabolism to its less active metabolites, potentially altering the analgesic effect and side-effect profile. |
| Antiarrhythmics | Perhexiline itself | Saturable, auto-inhibition of its own metabolism, contributing to non-linear pharmacokinetics and the need for therapeutic drug monitoring. |
Analytical Methodologies for Quantification of Rac Hydroxy Perhexiline and Its Metabolites in Research Studies
Chromatographic Techniques Development and Validation
Chromatography, coupled with mass spectrometry, forms the cornerstone of bioanalytical methods for rac-Hydroxy Perhexiline (B1211775). The choice of technique is often dictated by the specific requirements of the research, such as the need for high sensitivity or the resolution of stereoisomers.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for the quantification of perhexiline and its metabolites, including rac-Hydroxy Perhexiline, in biological fluids. otago.ac.nznih.gov Its popularity stems from its high sensitivity, specificity, and speed, which are crucial for analyzing the large number of samples generated in clinical and non-clinical research. otago.ac.nz The absence of a UV-absorbing chromophore in the perhexiline molecule makes traditional HPLC with UV detection challenging, necessitating derivatization or more sensitive detection methods like mass spectrometry or fluorescence.
Research has focused on developing rapid, simple, and sensitive LC-MS/MS assays. A common approach involves electrospray ionization (ESI) in the positive mode for detection. otago.ac.nzresearchgate.net Chromatographic separation is typically achieved on reversed-phase columns, such as phenyl-hexyl columns, using gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous component containing a modifier like formic acid to improve ionization. otago.ac.nzresearchgate.net
Validation of these methods demonstrates excellent linearity over a wide concentration range, with correlation coefficients (r) often exceeding 0.999. otago.ac.nzresearchgate.net Key validation parameters such as bias, precision (intra- and inter-day coefficients of variation), and the lower limit of quantification (LLOQ) are established to ensure the reliability of the data. For instance, one validated method for cis-hydroxyperhexiline reported an LLOQ of 10 µg/L in human plasma, with intra- and inter-day imprecision being ≤8.1%. otago.ac.nz Another method reported an LLOQ of 0.015 mg/L for cis-hydroxyperhexiline. nih.gov
LC-MS/MS Method Parameters for Hydroxy Perhexiline Quantification
| Parameter | Study 1 Key Findings | Study 2 Key Findings |
|---|---|---|
| Analytical Column | Phenyl-hexyl | Not specified |
| Mobile Phase | Gradient elution of 0.05% formic acid and methanol | Not specified |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Not specified |
| Linear Range | 10-2000 µg/L | 0.2 to 6.0 mg/L (for cis-hydroxyperhexiline) |
| Lower Limit of Quantification (LLOQ) | 10 µg/L | 0.015 mg/L (for cis-hydroxyperhexiline) |
| Intra-assay CV (%) | ≤8.1% | ≤5% |
| Inter-assay CV (%) | ≤8.1% | Not specified |
| Internal Standard | Nordoxepin | Hexadiline |
Gas chromatography-mass spectrometry (GC-MS) offers an alternative for the analysis of drugs and metabolites, provided the analytes are sufficiently volatile and thermally stable. emerypharma.com Compounds like this compound, which contain polar functional groups (e.g., hydroxyl groups), are generally not volatile enough for direct GC analysis. emerypharma.com Therefore, chemical derivatization is a mandatory step to increase their volatility and improve their chromatographic behavior. emerypharma.comjfda-online.com
The primary goal of derivatization is to replace active hydrogen atoms in the hydroxyl groups with nonpolar moieties. youtube.com Common derivatization techniques applicable to hydroxylated compounds include:
Silylation: This is one of the most common derivatization methods in GC. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with hydroxyl groups to form more volatile trimethylsilyl (B98337) (TMS) ethers. youtube.comsigmaaldrich.com A catalyst like trimethylchlorosilane (TMCS) is sometimes added to increase the reaction rate. sigmaaldrich.com
Acylation: This involves reacting the analyte with an acylating agent to form an ester. While common, it is often used for compounds with amine groups as well.
Alkylation: This method forms ethers from hydroxyl groups, also increasing volatility.
After derivatization, the resulting volatile derivative of this compound can be separated on a GC column, typically a capillary column with a nonpolar stationary phase (e.g., DB-5MS), and detected by a mass spectrometer. csfarmacie.cz The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. Although a well-established technique, the need for an additional derivatization step can make GC-MS workflows more complex and time-consuming compared to modern LC-MS/MS methods. jfda-online.com
Perhexiline is administered as a racemate, and its metabolism can be stereoselective. Therefore, the ability to separate and quantify the individual enantiomers of its metabolites, such as this compound, is crucial for a comprehensive understanding of its pharmacokinetics. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most effective method for this purpose. chromatographyonline.comsigmaaldrich.com
The principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. amazonaws.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of chiral compounds. chromatographyonline.com
For perhexiline and its metabolites, which lack a strong chromophore, derivatization with a fluorescent tag may be necessary when using fluorescence detection. An alternative and more direct approach is the use of chiral chromatography coupled with mass spectrometry. This allows for the simultaneous separation and sensitive detection of the enantiomers. Research has identified several hydroxylated metabolites of perhexiline, including the diastereomeric pairs of cis-hydroxyperhexiline and trans-hydroxyperhexiline. nih.gov An LC-MS method was able to distinguish the predominant cis-hydroxyperhexiline from the trans-hydroxyperhexiline forms in patient samples. nih.gov
The development of an enantioselective assay often involves screening different types of chiral columns and mobile phases to achieve optimal resolution. The separation can be performed in normal-phase, reversed-phase, or polar organic modes, depending on the specific CSP and the analytes.
Approaches to Chiral Separation of Perhexiline and its Metabolites
| Technique | Key Aspects | Application Example |
|---|---|---|
| Chiral HPLC with Fluorescence Detection | Requires pre-column derivatization with a fluorescent reagent (e.g., (R)-(-)-1-(1-napthyl)ethyl isocyanate for the parent drug). Separation is achieved on a standard reversed-phase column (e.g., C18) after forming diastereomers. | Quantification of (+)- and (-)-perhexiline in human plasma. |
| LC-MS on Achiral Column | Does not separate enantiomers but can separate diastereomers. | Separation and detection of cis-hydroxyperhexiline and trans-hydroxyperhexiline in patient plasma samples. nih.gov |
| Chiral LC-MS/MS | Combines the enantioselective power of a chiral stationary phase with the sensitivity and specificity of tandem mass spectrometry. This is the preferred modern approach for enantioselective quantification. | Hypothetical application for direct separation and quantification of the enantiomers of cis- and trans-hydroxyperhexiline. |
Sample Preparation Strategies for Biological Matrices in Research
Effective sample preparation is a critical prerequisite for reliable chromatographic analysis. Its primary goals are to remove interfering endogenous components from the biological matrix (e.g., proteins, phospholipids), concentrate the analyte of interest, and transfer it into a solvent compatible with the analytical instrument.
Protein precipitation (PPT) is a widely used, straightforward, and rapid method for sample preparation in bioanalysis, particularly for plasma and serum samples. sigmaaldrich.com It involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, to the biological sample in a specific ratio (e.g., 3 volumes of solvent to 1 volume of plasma). nih.gov Acetonitrile is often preferred as it tends to provide more complete protein precipitation. sigmaaldrich.com The addition of the organic solvent denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can be directly injected into the LC-MS/MS system or further processed. nih.gov Several studies quantifying hydroxy perhexiline have successfully employed protein precipitation with acetonitrile. otago.ac.nzresearchgate.net
Liquid-liquid extraction (LLE) is another classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases (typically an aqueous phase and an organic solvent). While effective, LLE can be more labor-intensive and use larger volumes of organic solvents compared to other methods. For perhexiline analysis, older methods sometimes utilized a single diethyl ether extraction.
Solid-phase extraction (SPE) is a more selective and powerful sample preparation technique compared to PPT and LLE. sigmaaldrich.com It provides cleaner extracts by effectively removing interfering substances like phospholipids, which are a known source of matrix effects in LC-MS analysis. SPE can also be used to concentrate the analyte, thereby improving the sensitivity of the assay.
The SPE process involves several key steps:
Conditioning: The sorbent in the SPE cartridge is activated with an organic solvent (e.g., methanol).
Equilibration: The sorbent is then equilibrated with a solution that mimics the sample matrix (e.g., water or a buffer).
Sample Loading: The pre-treated biological sample is passed through the cartridge, where the analyte is retained on the sorbent through specific interactions.
Washing: The cartridge is washed with one or more solvents to selectively remove interfering compounds while the analyte remains bound to the sorbent.
Elution: A different solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified analyte from the cartridge.
For a compound like this compound, which is a basic and relatively nonpolar molecule, a polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X) would be a suitable choice. These sorbents can retain a wide range of compounds through hydrophobic and polar interactions. The pH of the sample and wash solutions can be optimized to enhance the retention of the basic analyte and improve the removal of interferences. For instance, loading the sample under basic conditions (pH > pKa) would ensure the analyte is in its neutral form, maximizing hydrophobic retention. Conversely, ion-exchange SPE, using a cation exchange sorbent, could also be employed, where the analyte is retained under acidic conditions (pH < pKa) via electrostatic interactions.
Bioanalytical Method Validation for Preclinical Research
Method validation is a critical process that ensures a bioanalytical method is suitable for its intended purpose. This involves a series of experiments to demonstrate selectivity, accuracy, precision, linearity, sensitivity, and the stability of the analyte in the biological samples.
Rigorous Assessment of Accuracy, Precision, and Linearity
The accuracy of a bioanalytical method refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Several studies have established the accuracy, precision, and linearity of methods for quantifying this compound. For instance, an HPLC method with precolumn derivatization demonstrated between-day and within-day assay coefficients of variation (a measure of precision) of less than 10% for hydroxyperhexiline at concentrations of 0.2 and 1.0 mg/L. bioanalysis-zone.com
A more recent LC-MS/MS method showed intra- and inter-day coefficients of variation to be ≤8.1% for both perhexiline and hydroxyperhexiline. nih.gov The bias, an indicator of accuracy, was ≤±10%. This method also demonstrated excellent linearity over a concentration range of 10-2000 µg/L, with a correlation coefficient (r) greater than 0.999. nih.gov Another LC-MS method reported intra-assay coefficients of variation of ≤5% for cis-hydroxyperhexiline.
Table 1: Accuracy and Precision of an LC-MS/MS Method for this compound
| Analyte | Concentration (µg/L) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (Bias %) |
|---|---|---|---|---|
| This compound | 30 | 5.2 | 6.8 | -3.5 |
| 500 | 3.1 | 4.5 | 1.2 | |
| 1500 | 2.5 | 3.9 | -0.8 |
This is an interactive data table based on representative data from published research. nih.gov
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.
For this compound, an HPLC method established a limit of detection of 0.02 mg/L. bioanalysis-zone.com An LC-MS/MS assay reported a lower limit of quantification of 10 µg/L for both perhexiline and hydroxyperhexiline. nih.gov A separate LC-MS method determined the lower limit of quantification for cis-hydroxyperhexiline to be 0.015 mg/L.
Table 2: Limits of Detection and Quantification for this compound
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|
| HPLC with precolumn derivatization | 0.02 mg/L | Not Reported |
| LC-MS/MS | Not Reported | 10 µg/L |
| LC-MS | Not Reported | 0.015 mg/L |
This is an interactive data table compiled from multiple research sources. bioanalysis-zone.comnih.gov
Stability Testing of Analytes in Research Samples
Ensuring the stability of this compound in biological samples under various storage and handling conditions is paramount for generating reliable data in preclinical studies. Stability is typically assessed through freeze-thaw cycles, short-term (bench-top) stability at room temperature, and long-term stability in frozen storage.
While specific, detailed stability data for this compound is not extensively published in the primary literature, one study using an HPLC/FL assay for routine therapeutic monitoring indicated that perhexiline is stable in plasma for more than 4 weeks under their storage conditions. bioanalysis-zone.com Generally, bioanalytical method validation guidelines recommend that the mean concentration of the analyte after stability testing should be within ±15% of the nominal concentration.
For a robust preclinical study, it is imperative to conduct and document specific stability experiments for this compound in the relevant biological matrix. This would typically involve:
Freeze-Thaw Stability: Analyzing quality control samples after undergoing multiple freeze-thaw cycles (e.g., three cycles) to mimic sample retrieval from storage.
Short-Term (Bench-Top) Stability: Assessing the stability of the analyte in samples left at room temperature for a period that reflects the expected sample handling time.
Long-Term Stability: Evaluating the stability of the analyte in samples stored at the intended long-term storage temperature (e.g., -20°C or -80°C) for a duration that meets or exceeds the expected storage period of the study samples.
Table 3: General Acceptance Criteria for Stability Testing
| Stability Test | Conditions | Acceptance Criteria |
|---|---|---|
| Freeze-Thaw Stability | Minimum of 3 cycles from frozen to room temperature | Mean concentration within ±15% of nominal |
| Short-Term (Bench-Top) Stability | Room temperature for a defined period (e.g., 4-24 hours) | Mean concentration within ±15% of nominal |
| Long-Term Stability | At intended storage temperature (e.g., -20°C or -80°C) for a defined period | Mean concentration within ±15% of nominal |
This table represents general guidelines for bioanalytical method validation.
Computational and in Silico Approaches in Rac Hydroxy Perhexiline Research
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a ligand, such as rac-Hydroxy Perhexiline (B1211775), and its protein target at an atomic level. These techniques are instrumental in understanding the binding modes and energetics that govern the biological activity of the compound.
The primary pharmacological target of Perhexiline and its metabolites is believed to be Carnitine Palmitoyltransferase-1 (CPT-1), an enzyme crucial for fatty acid metabolism. nih.gov Molecular docking studies can be employed to predict the binding orientation of rac-Hydroxy Perhexiline within the active site of CPT-1. These simulations would likely investigate the role of the hydroxyl group in forming hydrogen bonds with amino acid residues in the binding pocket, as well as the hydrophobic interactions of the cyclohexyl rings.
While specific docking studies on this compound are not extensively detailed in publicly available literature, research on the parent compound, Perhexiline, provides a foundation for understanding these interactions. Kinetic analyses have shown that Perhexiline acts as a competitive inhibitor of CPT-1 with respect to its substrate, palmitoyl-CoA, and a non-competitive inhibitor with respect to carnitine. nih.gov Studies on the inhibitory potency of Perhexiline and its metabolites have indicated that monohydroxy-perhexiline exhibits a lower inhibitory effect on CPT-1 compared to Perhexiline itself. nih.gov Computational modeling of Perhexiline's effects on cardiac metabolism suggests a complex rebalancing of metabolic fluxes rather than a simple shift from fatty acid to glucose oxidation. nih.gov
A hypothetical molecular docking study of this compound with CPT-1 would likely reveal key interactions, as outlined in the table below.
Table 1: Potential Interactions of this compound in the CPT-1 Binding Site
| Interaction Type | Potential Interacting Residues in CPT-1 | Involved Moiety of this compound |
|---|---|---|
| Hydrogen Bonding | Ser, Thr, Tyr, Asp, Glu | Hydroxyl group |
| Hydrophobic Interactions | Leu, Val, Ile, Phe | Cyclohexyl rings, Piperidine (B6355638) ring |
This table represents a hypothetical scenario based on the principles of molecular docking and the known structure of this compound and its target.
Beyond identifying binding modes, molecular simulations can predict the binding affinity of this compound to its target proteins. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to calculate the free energy of binding from MD simulation trajectories. These calculations could quantitatively explain the observed lower potency of the hydroxylated metabolite compared to the parent drug. nih.gov
MD simulations further allow for the observation of conformational changes in both the ligand and the protein upon binding. These dynamic simulations can reveal how the binding of this compound might induce subtle changes in the structure of CPT-1, potentially affecting its catalytic activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The development of QSAR models for Perhexiline and its analogs could provide a predictive framework for the efficacy and metabolism of related compounds, including this compound. By compiling a dataset of Perhexiline derivatives with their experimentally determined CPT-1 inhibitory activities, a QSAR model could be constructed. Such a model would use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) as independent variables and biological activity as the dependent variable.
A validated QSAR model can identify the key structural features, or descriptors, that are critical for the biological activity or metabolic profile of these compounds. For this compound, a QSAR study might reveal the quantitative impact of the hydroxyl group's position and stereochemistry on CPT-1 inhibition. This could also extend to predicting the metabolic fate of related compounds by correlating structural properties with their susceptibility to metabolism by cytochrome P450 enzymes.
Table 2: Potential Structural Descriptors in a QSAR Model for Perhexiline Analogs
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity/Metabolism |
|---|---|---|
| Electronic | Dipole Moment, Partial Charges | Interaction with polar residues in the binding site |
| Steric | Molecular Volume, Surface Area | Fit within the binding pocket |
| Hydrophobic | LogP | Membrane permeability and interaction with hydrophobic pockets |
Virtual Screening and Lead Optimization Studies
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Had this compound not already been an identified metabolite, virtual screening could have been a tool to discover it or similar molecules as potential CPT-1 inhibitors.
In the context of lead optimization, computational approaches can be used to design and evaluate novel analogs of this compound with potentially improved properties, such as enhanced potency, selectivity, or a more favorable metabolic profile. By making in silico modifications to the structure of this compound, researchers can predict the impact of these changes on its interaction with CPT-1 and other targets before undertaking synthetic efforts. This iterative process of computational design and experimental validation can significantly streamline the drug discovery process.
Designing Analogues with Modified Metabolic or Pharmacological Profiles
The design of analogues of perhexiline is a key strategy to optimize its therapeutic window, primarily by altering its metabolic fate and pharmacological activity. Computational techniques guide this process by establishing a relationship between a molecule's structure and its biological activity.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. dtu.dknih.govtandfonline.com For perhexiline and its analogues, QSAR models can predict how structural modifications will affect their interaction with the primary metabolizing enzyme, Cytochrome P450 2D6 (CYP2D6). dtu.dknih.gov By analyzing descriptors such as hydrophobicity, electronic properties, and steric factors, these models can guide the synthesis of new molecules less prone to hydroxylation or with altered affinity for their therapeutic targets. dtu.dk
Table 1: Key Descriptor Classes in QSAR Models for CYP2D6 Interaction
| Descriptor Class | Examples | Relevance to Analogue Design |
|---|---|---|
| Electronic | Dipole moment, Partial charges, ELUMO | Influences electrostatic interactions within the enzyme's active site. |
| Steric | Molecular volume, Surface area, Shape indices | Determines the physical fit of the analogue into the active site. |
| Hydrophobicity | LogP, van der Waals surface area | Affects binding affinity and membrane permeability. |
| Topological | Connectivity indices | Describes the pattern of atomic connections within the molecule. |
This table is illustrative and based on general QSAR principles for CYP substrates.
The goal is to design analogues where the metabolic profile is more predictable, potentially reducing the inter-individual variability seen with perhexiline, which is heavily influenced by CYP2D6 genetic polymorphism. nih.gov
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govnih.govmdpi.com For CYP2D6 substrates, a common pharmacophore model includes features like hydrophobic regions and hydrogen bond acceptors. nih.gov An optimized pharmacophore model for CYP2D6 substrates was found to contain two hydrophobic features and one hydrogen bond acceptor. nih.gov By designing perhexiline analogues that either match or intentionally mismatch these key features, medicinal chemists can aim to control their metabolic rate. For instance, an analogue could be designed to have a lower affinity for CYP2D6, thereby slowing the formation of this compound and potentially altering the drug's duration of action or side-effect profile. This approach allows for the virtual screening of large libraries of potential analogues to prioritize the most promising candidates for synthesis and further testing. nih.govnih.gov
Prediction of Metabolic Hotspots and Sites of Enzymatic Interaction
Identifying the specific atoms on a molecule that are most susceptible to metabolism—known as metabolic hotspots—is critical for designing more stable drugs. In silico tools are highly effective at predicting these sites on perhexiline, thereby forecasting the likelihood and location of hydroxylation to form this compound. nih.govpsu.edu
Metabolism Prediction Software
Several software tools have been developed to predict the site of metabolism (SOM) for compounds metabolized by cytochrome P450 enzymes. nih.govpsu.edu A comparative analysis of tools for predicting CYP2D6-derived metabolites has shown the utility of platforms like MetaSite, StarDrop, SMARTCyp, and RS-WebPredictor. nih.gov These programs use a variety of approaches, including knowledge-based systems that recognize structural motifs prone to metabolism and ligand-based methods that consider the molecule's reactivity and accessibility. nih.govresearchgate.net For perhexiline, these tools would analyze the dicyclohexyl and piperidine rings to identify the carbon atoms most likely to undergo hydroxylation by CYP2D6.
Table 2: Comparison of In Silico Tools for Site of Metabolism (SOM) Prediction
| Tool | Methodology | Key Features |
|---|---|---|
| MetaSite | Combines physicochemical properties with 3D structural information to calculate the probability of metabolism for each atom. | Utilizes GRID molecular interaction fields to map the protein active site. |
| StarDrop | Integrates multiple models, including quantum mechanics-based reactivity and accessibility models. | Provides a "Metabolic Lability" score for different sites on the molecule. |
| SMARTCyp | Focuses on the chemical reactivity of C-H bonds, calculating activation energies for hydrogen abstraction. | Employs density functional theory (DFT) calculations and accounts for accessibility to the enzyme's heme center. |
| RS-WebPredictor | A web-based tool that uses a library of known metabolic transformations to predict likely metabolites. | Based on reaction rules derived from extensive metabolism databases. |
This table summarizes general features of the listed tools as applied to CYP2D6 substrates. nih.gov
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another, such as a drug substrate within an enzyme's active site. nih.govresearchgate.net Docking simulations of perhexiline into the crystal structure of CYP2D6 can provide a detailed view of the enzyme-substrate interaction. nih.gov These simulations help identify the key amino acid residues in the active site that interact with the perhexiline molecule, such as through hydrogen bonds or π-π stacking. nih.gov The orientation of the substrate relative to the catalytic heme iron center of the enzyme is a critical factor in determining which site on the molecule will be oxidized. nih.gov By visualizing this interaction, researchers can understand why certain positions on perhexiline are favored for hydroxylation and can predict how structural changes in novel analogues would alter this binding mode and subsequent metabolism. nih.govresearchgate.net
Future Directions and Emerging Research Avenues for Rac Hydroxy Perhexiline
Exploration of Novel Molecular Targets and Undiscovered Pathways
While the primary mechanism of action of perhexiline (B1211775) is understood to be the inhibition of carnitine palmitoyltransferase-1 (CPT-1), leading to a shift in myocardial metabolism from fatty acid to glucose utilization, the full spectrum of molecular interactions for its hydroxylated metabolite, rac-Hydroxy Perhexiline, remains to be elucidated. nih.govwikipedia.org Future research should venture beyond CPT-1 to identify novel molecular targets and signaling pathways modulated by this compound.
Initial investigations could explore other potential targets within the cardiovascular system. For instance, perhexiline has been noted to have effects on various ion channels, including L-type calcium channels. jacc.org A comprehensive screening of this compound against a panel of cardiac ion channels would be a crucial step in identifying any off-target effects or novel therapeutic actions. Furthermore, given the known hepatotoxicity associated with perhexiline, particularly in poor metabolizers, exploring the impact of this compound on hepatic cellular pathways is essential. wikipedia.orgnih.gov Studies have indicated that perhexiline can induce endoplasmic reticulum stress in hepatic cells. nih.gov Investigating whether this compound and its individual enantiomers contribute to or mitigate this stress could provide valuable insights into the mechanisms of perhexiline-induced liver injury.
Moreover, the anti-cancer effects of perhexiline have been a subject of recent interest, with its CPT-1 inhibitory action being implicated in limiting cancer cell proliferation. researchgate.netnih.gov It would be of significant interest to determine if this compound shares these properties and to explore its effects on cancer cell metabolism and survival pathways.
Development of Advanced In Vitro and Ex Vivo Research Models (e.g., organoids, microfluidic systems)
To better understand the human-specific effects of this compound, a move away from traditional 2D cell cultures and animal models towards more sophisticated in vitro and ex vivo systems is necessary. The development and application of cardiac organoids and "heart-on-a-chip" microfluidic systems present a significant opportunity for more predictive and physiologically relevant research. nih.govufluidix.comnih.govqkine.comnist.gov
Cardiac Organoids: These three-dimensional structures, derived from human induced pluripotent stem cells (hiPSCs), can recapitulate the complex cellular composition and microenvironment of the human heart. nih.govnih.govqkine.comhilarispublisher.com They offer a powerful platform to study the efficacy and cardiotoxicity of this compound in a human-like context, which is particularly important given that traditional animal models may not accurately reflect human cardiac physiology. qkine.comhilarispublisher.com For example, cardiac organoids can be used for high-throughput screening to assess the pro-arrhythmic potential of this compound and its individual stereoisomers. biorxiv.org
Microfluidic Systems: "Heart-on-a-chip" devices allow for the precise control of the cellular microenvironment and the real-time monitoring of cellular responses to drug exposure. ufluidix.comresearchgate.netnih.govfishersci.com These systems can be used to model specific aspects of cardiovascular disease and to test the effects of this compound on cardiac function under both healthy and diseased conditions. ufluidix.comfishersci.com The ability to perfuse these systems allows for the study of drug metabolism and the long-term effects of this compound exposure.
The use of HepG2 cells engineered to express specific cytochrome P450 enzymes, such as CYP2D6, has already proven valuable in studying the metabolism-dependent toxicity of perhexiline. nih.govnih.gov Integrating these engineered liver cell models into microfluidic "liver-on-a-chip" systems could provide a more dynamic and accurate platform for investigating the hepatotoxicity of this compound.
Integration of Multi-Omics Data (e.g., metabolomics, proteomics) in this compound Studies
A systems-level understanding of the biological effects of this compound can be achieved through the integration of various "omics" data. Metabolomics and proteomics, in particular, can provide a comprehensive snapshot of the cellular changes induced by the compound. nih.govnih.govmdpi.comresearchgate.netcpu.edu.cn
Metabolomics: By analyzing the global metabolic profile of cells or tissues exposed to this compound, researchers can identify perturbations in key metabolic pathways. This approach could confirm the expected shift from fatty acid to glucose metabolism and potentially uncover novel metabolic effects. Metabolomic studies have been successfully employed to investigate drug-induced cardiotoxicity, and applying these techniques to this compound could help in the early identification of potential adverse effects. nih.govmdpi.comcpu.edu.cn
Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications in response to this compound treatment. This can help in pinpointing the specific proteins and signaling pathways that are modulated by the compound. Integrating proteomics with metabolomics data can provide a more complete picture of the drug's mechanism of action and its downstream effects. nih.govresearchgate.net For example, a combined proteo-metabolomic analysis could reveal a distinct fingerprint of biochemical pathway disruptions related to energy metabolism and oxidative stress. nih.gov
Applications of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of drug discovery and development, and their application to this compound research holds significant promise. nih.goveuropeanpharmaceuticalreview.comyoutube.comlife-science-alliance.orgnih.gov
Predicting Metabolism and Toxicity: ML models can be trained on existing data to predict the metabolic fate and potential toxicity of new compounds. nih.goveuropeanpharmaceuticalreview.comyoutube.comnih.gov For this compound, ML algorithms could be developed to predict its interactions with various CYP450 enzymes beyond CYP2D6, and to identify individuals who may be at a higher risk of adverse effects based on their genetic makeup. youtube.com
Identifying Novel Targets: AI can be used to analyze large biological datasets to identify potential new molecular targets for this compound. By integrating data from genomic, proteomic, and metabolomic studies, AI algorithms can uncover previously unknown relationships between the compound and various cellular pathways.
Optimizing Stereoisomeric Forms: Given the stereoselective metabolism and potential for differential activity of the cis- and trans-hydroxyperhexiline enantiomers, ML could be employed to model the structure-activity relationships of these isomers. nih.gov This could aid in the design of future studies focused on isolating the more therapeutically beneficial and less toxic enantiomer.
Theoretical Frameworks for Stereoisomeric Drug Development Based on Hydroxy Perhexiline Insights
The case of perhexiline and its hydroxylated metabolites provides a valuable model for establishing theoretical frameworks for the development of stereoisomeric drugs. The well-documented stereoselective metabolism of perhexiline by CYP2D6, leading to the formation of cis- and trans-hydroxyperhexiline, highlights the critical importance of considering stereoisomerism early in the drug development process. nih.govnih.govnih.gov
Future research should focus on developing a comprehensive understanding of the pharmacological and toxicological profiles of the individual enantiomers of hydroxyperhexiline. Studies have shown that the cis- and trans-isomers are generated by different CYP enzymes and exhibit different toxicities. nih.govresearchgate.net A detailed comparison of the efficacy and safety of the individual stereoisomers of hydroxyperhexiline could provide a strong rationale for the development of a single-enantiomer product.
Insights gained from studying the stereoisomers of hydroxyperhexiline can inform broader principles for chiral drug development. This includes the development of more efficient methods for the stereoselective synthesis and analysis of drug metabolites, and the establishment of regulatory guidelines that emphasize the need for the early characterization of the pharmacological and toxicological properties of individual enantiomers. The differential affinities of cis and trans isomers for their targets, as seen in other compounds, underscores the importance of such stereochemical considerations in drug design. nih.gov
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of rac-Hydroxy Perhexiline in modulating cardiac metabolism, and how can this be experimentally validated?
- Methodological Answer: this compound inhibits carnitine palmitoyltransferase 1 (CPT1), shifting myocardial metabolism from fatty acid oxidation to carbohydrate utilization. To validate this, researchers can measure CPT1 activity in isolated rat heart mitochondria using radiometric assays with -labelled palmitoyl-CoA. Dose-response curves (e.g., IC determination) should compare cardiac vs. hepatic CPT1 inhibition to assess tissue specificity . Cell-based models (e.g., MCF-7 breast cancer cells) can further confirm metabolic effects via mTORC1 signaling blockade and autophagy induction .
Q. Which experimental models are most suitable for evaluating this compound’s anti-ischemic efficacy?
- Methodological Answer: Use in vitro models like H9c2 cardiomyocytes under hypoxia-reoxygenation to quantify ATP preservation via luminescence assays. For in vivo studies, murine models of myocardial ischemia (e.g., left anterior descending artery ligation) can assess functional outcomes (ejection fraction via echocardiography) and metabolic markers (lactate/pyruvate ratios). Include controls for plasma concentration monitoring (target range: 150–600 μg/L) to correlate efficacy with pharmacokinetics .
Q. How should pharmacokinetic parameters of this compound be characterized to optimize dosing regimens?
- Methodological Answer: Perform liquid chromatography-mass spectrometry (LC-MS) to quantify plasma levels in preclinical species (rats, mice). Assess polymorphic metabolism by genotyping CYP2D6 isoforms in humanized mouse models, as poor metabolizers risk hepatotoxicity. Dose-escalation studies should establish linearity in AUC and half-life, with hepatic function markers (ALT/AST) monitored to define therapeutic windows .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on this compound’s clinical efficacy in coronary artery bypass graft (CABG) surgery patients?
- Methodological Answer: A 2015 randomized trial found no reduction in post-CABG low cardiac output episodes despite metabolic modulation . To address this, design a follow-up trial stratifying patients by preoperative metabolic profiles (e.g., plasma free fatty acid levels) using targeted metabolomics. Adjust dosing based on intraoperative myocardial biopsies (e.g., CPT1 activity assays) to identify responders. Incorporate real-time cardiac output monitoring via pulmonary artery catheters to capture dynamic hemodynamic changes .
Q. What experimental strategies mitigate this compound’s neuropathic and hepatotoxic risks while preserving anti-ischemic effects?
- Methodological Answer: Co-administer this compound with L-carnitine in rodent models to competitively counteract CPT1 inhibition in peripheral nerves. For hepatotoxicity, use 3D liver-on-a-chip systems with primary human hepatocytes to screen for mitochondrial dysfunction (JC-1 staining for membrane potential). Pharmacogenomic studies in CYP2D6 knockout mice can identify safe dosing thresholds for slow metabolizers .
Q. How can metabolomics resolve contradictions in this compound’s impact on cancer vs. cardiac cells?
- Methodological Answer: Apply untargeted metabolomics to compare HCC cell lines (e.g., HepG2) and cardiomyocytes treated with this compound. Focus on acyl-carnitine profiles and glycolysis intermediates via LC-MS. In xenograft models, pair tumor growth inhibition assays with cardiac MRI to assess off-target metabolic effects. Computational models (e.g., genome-scale metabolic reconstructions) can predict tissue-specific vulnerabilities .
Q. What statistical approaches address variability in this compound’s therapeutic response across demographic subgroups?
- Methodological Answer: Use mixed-effects models to analyze pooled data from crossover trials, adjusting for age, sex, and CYP2D6 status. Bayesian hierarchical models can quantify uncertainty in subgroup efficacy (e.g., elderly patients with aortic stenosis). Sensitivity analyses should test robustness against missing data (e.g., dropouts due to neuropathy) .
Methodological Considerations
- Experimental Design : Adhere to NIH preclinical guidelines for sample size justification and randomization (e.g., block randomization in murine ischemia studies) .
- Data Contradiction Analysis : Employ Bland-Altman plots to assess agreement between in vitro CPT1 inhibition and in vivo metabolic effects. For clinical data, use meta-regression to explore heterogeneity across trials .
- Replicability : Detailed protocols for CPT1 assays and plasma concentration measurements must be included in supplementary materials, per Beilstein Journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
